Biotin-PEG8-Me-Tet
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H62N8O11S |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C39H62N8O11S/c1-30-44-46-38(47-45-30)32-8-6-31(7-9-32)28-41-36(49)10-12-51-14-16-53-18-20-55-22-24-57-26-27-58-25-23-56-21-19-54-17-15-52-13-11-40-35(48)5-3-2-4-34-37-33(29-59-34)42-39(50)43-37/h6-9,33-34,37H,2-5,10-29H2,1H3,(H,40,48)(H,41,49)(H2,42,43,50)/t33-,34-,37-/m0/s1 |
InChI Key |
BXXSLZRASXXZIW-YSJNHPSYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Foundational & Exploratory
Biotin-PEG8-Me-Tet: A Technical Guide to a Bioorthogonal Labeling Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tet, or Biotin-PEG8-Methyl-Tetrazine, is a sophisticated chemical probe that serves as a cornerstone in the field of bioorthogonal chemistry. It is a trifunctional molecule comprising a biotin moiety for affinity purification and detection, an eight-unit polyethylene glycol (PEG8) spacer, and a methyl-tetrazine reactive group. This strategic design enables the highly selective and efficient labeling of biomolecules in complex biological systems.
The core utility of this compound lies in its participation in the inverse electron demand Diels-Alder (iEDDA) reaction. The methyl-tetrazine group reacts with exceptional speed and specificity with a trans-cyclooctene (TCO) tag, which can be genetically or chemically incorporated into a target biomolecule.[1][2] This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for studying biomolecules in their native environments.[3]
The integrated PEG8 linker enhances the aqueous solubility of the molecule and provides a flexible spacer that minimizes steric hindrance, ensuring that the biotin group is readily accessible for binding to avidin or streptavidin.[4] These properties have led to the widespread adoption of biotin-PEG-tetrazine conjugates in a variety of applications, including proteomics, drug discovery, and cellular imaging.[5]
Core Technical Specifications
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C39H62N8O11S | PubChem |
| Molecular Weight | 851.02 g/mol | ChemBK |
| CAS Number | 2143958-82-9 | ChemicalBook |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | PubChem |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNCCCC(=O)N[C@H]3[C@H]4--INVALID-LINK--NC(=O)N4 | PubChem |
| iEDDA Second-Order Rate Constant (with TCO) | > 800 M⁻¹s⁻¹ | Vector Labs |
Chemical Structure
The chemical structure of this compound is depicted below, illustrating the three key functional components: the biotin headgroup, the PEG8 linker, and the methyl-tetrazine reactive moiety.
Caption: Functional components of the this compound molecule.
Experimental Protocols
The following protocols provide detailed methodologies for the application of Biotin-PEG-Tetrazine reagents in common experimental workflows. While these protocols are generally applicable, empirical optimization of parameters such as reagent concentrations and incubation times is recommended for specific experimental systems.
Protocol 1: Labeling of TCO-Modified Proteins in Solution
This protocol outlines the steps for biotinylating a purified protein that has been functionalized with a TCO group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is solubilized in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add 1.5 to 5 molar equivalents of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction can be performed at 4°C for sensitive proteins, though a longer incubation time may be necessary.
-
Purification: Remove unreacted this compound using a desalting column or by dialysis against the appropriate buffer.
-
Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
Protocol 2: In Situ Labeling of Cell Surface Glycans
This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to incorporate a TCO-modified sugar.
Materials:
-
Cells cultured with a TCO-modified sugar (e.g., Ac₄ManN-TCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
Procedure:
-
Metabolic Labeling: Culture cells in the presence of a TCO-modified sugar (e.g., 25-50 µM) for 24-48 hours to allow for incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.
-
Biotinylation: Prepare a fresh solution of this compound in cell culture medium or PBS at a final concentration of 10-100 µM. Incubate the cells with this solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
Downstream Analysis: The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using a fluorescently-labeled streptavidin conjugate) or affinity purification of labeled glycoproteins after cell lysis.
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates a typical experimental workflow for the bioorthogonal labeling and subsequent affinity purification of a target protein using this compound.
Caption: Workflow for bioorthogonal labeling and affinity purification.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool with broad applications in biomedical research and drug development.
-
Proteomics: It enables the identification and quantification of newly synthesized proteins, the analysis of protein-protein interactions through proximity labeling techniques, and the characterization of post-translational modifications.
-
Cellular Imaging: When used in conjunction with fluorescently-labeled streptavidin, this compound allows for the visualization and tracking of biomolecules in living cells with high specificity.
-
Drug Discovery: This reagent can be employed to identify the cellular targets of a drug candidate. By functionalizing a small molecule with a TCO group, researchers can use this compound to pull down and identify its binding partners.
-
PROTAC Development: Biotin-PEG-tetrazine linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins. The biotin handle facilitates the analysis of PROTAC binding and degradation efficiency.
This compound is a powerful and versatile chemical tool that has significantly advanced the study of biomolecules in their native context. Its rapid and specific reactivity, coupled with the utility of the biotin-avidin interaction, provides researchers with a robust method for labeling, identifying, and quantifying proteins and other biomolecules. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this reagent in a wide range of experimental settings, from fundamental biological research to the development of novel therapeutics.
References
Biotin-PEG8-Me-Tet mechanism of action in click chemistry
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG8-Me-Tetrazine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environments. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes. Biotin-PEG8-Me-Tetrazine is a key reagent in this field, offering a versatile tool for biotinylation in complex biological milieu. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.
The Biotin-PEG8-Me-Tetrazine molecule is a modular construct, comprising three key components:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification.
-
PEG8 (Polyethylene Glycol, 8 units): A hydrophilic spacer that enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance between the biotin tag and the target biomolecule.
-
Methyl-Tetrazine (Me-Tet): The bioorthogonal reactive group that participates in the highly selective and rapid click reaction.
Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The utility of Biotin-PEG8-Me-Tetrazine is centered on the IEDDA reaction, a type of [4+2] cycloaddition.[1] In this reaction, the electron-deficient tetrazine ring acts as the diene, and it reacts with an electron-rich, strained alkene, most commonly a trans-cyclooctene (TCO), which serves as the dienophile.[2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high specificity within living systems without interfering with native biochemical processes.[3]
The reaction proceeds in two main steps:
-
Cycloaddition: The tetrazine ring of Biotin-PEG8-Me-Tetrazine rapidly reacts with the double bond of a TCO-modified molecule to form a highly strained, unstable bicyclic intermediate.[1]
-
Retro-Diels-Alder Reaction: This intermediate spontaneously undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) gas. This step drives the reaction to completion and results in the formation of a stable dihydropyridazine linkage, covalently conjugating the biotin probe to the target molecule.
The key advantages of this reaction include:
-
Exceptional Kinetics: The reaction is among the fastest bioorthogonal reactions known, allowing for efficient labeling at low concentrations.
-
High Selectivity: The tetrazine and TCO groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.
-
Biocompatibility: The reaction proceeds under mild, physiological conditions (pH, temperature) and does not require cytotoxic catalysts like copper.
Figure 1. The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.
Quantitative Data
The performance of Biotin-PEG8-Me-Tetrazine in click chemistry is defined by its reaction kinetics and the stability of the resulting conjugate. The following table summarizes key quantitative data for tetrazine-TCO ligations.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Dependent on tetrazine substitution and TCO strain | |
| Stability of Tetrazine | |||
| - Alkyl tetrazines | 60-85% degraded after 12 hours | 1:9 DMSO/PBS, pH 7.4, 37°C | |
| - Phenyl tetrazines | >75% remaining after 12 hours | 1:9 DMSO/PBS, pH 7.4, 37°C | |
| Reaction Time | 30 - 120 minutes | Room temperature | |
| Molar Excess of Tetrazine | 1.5 to 5-fold | For protein labeling |
Experimental Protocols
Protocol 1: Labeling of a TCO-Modified Protein
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
Biotin-PEG8-Me-Tetrazine
-
TCO-functionalized protein (1-5 mg/mL)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
Biotinylation Reaction:
-
Prepare a stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO (e.g., 10 mg/mL).
-
Add a 1.5 to 5-fold molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the protein solution.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The progress of the reaction can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.
-
Purification: Remove the excess, unreacted Biotin-PEG8-Me-Tetrazine from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.
-
Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-PEG8-TCO | BroadPharm [broadpharm.com]
Biotin-PEG8-Me-Tetrazine: A Technical Guide to Chemical Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, solubility, and experimental applications of Biotin-PEG8-Me-Tetrazine, a key reagent in modern bioconjugation. This molecule combines the high-affinity binding of biotin for streptavidin and avidin with the highly efficient and bioorthogonal click chemistry of methyl-tetrazine, all connected by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.
Core Chemical Properties
Biotin-PEG8-Me-Tetrazine is a specialized chemical linker designed for the stable and efficient biotinylation of molecules. The methyl-tetrazine group allows for rapid and specific reaction with trans-cyclooctene (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. This bioorthogonal reaction proceeds quickly under mild, physiological conditions without the need for a copper catalyst.[1][2][3] The PEG8 linker enhances aqueous solubility and provides spatial separation between the biotin and the target molecule, minimizing steric hindrance.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₂N₈O₁₁S | |
| Molecular Weight | ~851.0 g/mol | |
| CAS Number | 2143958-82-9 | |
| Physical State | Typically a solid (often pink or red due to the tetrazine moiety) | |
| Purity | >95% (as typically supplied) | |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Solubility Characteristics
The solubility of Biotin-PEG8-Me-Tetrazine is a critical parameter for its use in biological applications. The presence of the hydrophilic PEG8 chain significantly enhances its solubility in aqueous buffers compared to non-PEGylated linkers. For stock solution preparation, organic solvents are recommended.
| Solvent | Solubility | Notes | Reference |
| DMSO (Dimethyl Sulfoxide) | Soluble (≥ 10 mg/mL for similar compounds) | Recommended for preparing high-concentration stock solutions. Ensure the DMSO is anhydrous to prevent hydrolysis of the reagent. | |
| DMF (Dimethylformamide) | Soluble | An alternative to DMSO for stock solution preparation. | |
| Aqueous Buffers (e.g., PBS) | Good | The PEG linker imparts hydrophilicity. For maximum solubility, first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer of choice. | |
| Water | Soluble (10 mg/mL reported for a similar Biotin-PEG-thiol) | The long PEG chain promotes solubility. | |
| DCM (Dichloromethane) | Soluble | Useful for certain organic synthesis applications. |
Experimental Protocols: Biotinylation via IEDDA Click Chemistry
The primary application of Biotin-PEG8-Me-Tetrazine is the biotinylation of TCO-modified biomolecules. The following is a generalized protocol for the ligation reaction.
Reagent Preparation
-
Biotin-PEG8-Me-Tetrazine Stock Solution:
-
Allow the reagent to warm to room temperature before opening.
-
Prepare a stock solution of 10 mg/mL in anhydrous DMSO or DMF.
-
Mix gently until fully dissolved. Store any unused stock solution at -20°C or -80°C.
-
-
TCO-Modified Biomolecule:
-
Dissolve the TCO-modified protein or other biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Crucially, ensure the buffer is free of primary amines (e.g., Tris, glycine), as these can interfere with other labeling chemistries, though they do not directly react with the tetrazine-TCO ligation itself.
-
Ligation Reaction
The inverse-electron demand Diels-Alder reaction is rapid and efficient. The progress can often be monitored visually by the disappearance of the pink/red color of the tetrazine.
-
Reaction Setup:
-
Add a 1.5 to 5-fold molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the solution of the TCO-modified biomolecule. An excess of the biotin reagent helps drive the reaction to completion.
-
Mix the components gently by pipetting or brief, low-speed vortexing.
-
-
Incubation:
-
Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C).
-
For temperature-sensitive biomolecules, the reaction can be performed at 4°C, though the incubation time may need to be extended.
-
Purification (Optional)
-
If necessary, remove excess, unreacted Biotin-PEG8-Me-Tetrazine from the biotinylated product using standard techniques such as size-exclusion chromatography (e.g., spin desalting columns) or dialysis.
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Notes | Reference |
| Molar Ratio (Biotin:TCO) | 1.5:1 to 5:1 | Excess biotin reagent ensures complete labeling of the biomolecule. | |
| Reaction Temperature | 4°C to 37°C | Room temperature is typically sufficient and efficient. | |
| pH Range | 6.5 - 8.5 | Tolerant of a wide range of physiological pH values. | |
| Reaction Time | 30 - 120 minutes | Reaction is often complete in under an hour. | |
| Typical Efficiency | >90% | High efficiency is achievable under optimal conditions. |
Visualized Workflow and Applications
The biotinylation workflow enables a wide range of downstream applications, including immunoassays (ELISA, Western blotting), protein purification, cell sorting, and fluorescence imaging when used with streptavidin-conjugated probes.
Caption: Workflow for Biotinylation using Biotin-PEG8-Me-Tetrazine.
The logical flow of this process, from preparing the individual components to the final functional application, highlights the straightforward and efficient nature of this bioorthogonal chemistry in research and development.
References
- 1. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation [bio-protocol.org]
- 2. Tetrazine-diazo-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Bioorthogonal Reactivity of Methyl-Tetrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The field of bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments. Among the most powerful tools in this domain is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. This guide provides an in-depth technical overview of methyl-tetrazine compounds, a class of reagents that offer a unique and advantageous balance between stability and reactivity, making them exceptionally well-suited for a wide range of applications, from in-vitro bioconjugation to in-vivo pretargeted drug delivery.
The Core Reaction: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The cornerstone of tetrazine bioorthogonal chemistry is the IEDDA reaction, a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (typically a strained alkene or alkyne). This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of any need for cytotoxic catalysts.[1][2] The reaction proceeds via a concerted cycloaddition to form an unstable bicyclic intermediate, which then undergoes a rapid retro-Diels-Alder reaction to release dinitrogen gas (N₂) and form a stable dihydropyridazine product.[3] This irreversible release of N₂ provides a strong thermodynamic driving force for the reaction.[3]
The Methyl-Tetrazine Advantage: Balancing Reactivity and Stability
The substituents on the tetrazine ring at the 3- and 6-positions critically influence both the reaction kinetics and the molecule's stability in aqueous environments.[4] While electron-withdrawing groups can accelerate the IEDDA reaction, they often render the tetrazine core susceptible to degradation.
Methyl-substituted tetrazines represent a "sweet spot," offering an optimal balance between these two competing factors. The electron-donating nature of the methyl group enhances the stability of the tetrazine ring against nucleophilic attack and hydrolysis in aqueous buffers and biological media. This increased stability is crucial for in-vivo applications or multi-step experiments that require long incubation times. While more stable, methyl-tetrazines still exhibit rapid reaction rates that are suitable for most bioorthogonal labeling applications.
The following tables summarize quantitative data on the reaction kinetics and stability of various tetrazine derivatives, highlighting the favorable profile of methyl-tetrazines.
Table 1: Reaction Kinetics of Tetrazine Derivatives with Dienophiles
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|---|
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 26,000 | |
| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~30,000 - 130,000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | ~0.1 - 1.0 |
| 3-(p-aminophenyl)-1,2,4,5-tetrazine | Norbornene | ~1.9 | |
Table 2: Stability of Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Condition | Stability Metric | Reference |
|---|---|---|---|
| Methyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life > 24 hours | |
| H-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life ~ 12 hours |
| Pyridyl-substituted tetrazine | DMEM with 10% FBS at 37 °C | Half-life < 1 hour | |
Experimental Protocols
Successful implementation of tetrazine-based bioconjugation relies on robust and reproducible methodologies.
This protocol details the labeling of primary amines (e.g., lysine residues) on a protein using an N-hydroxysuccinimide (NHS) ester-functionalized methyl-tetrazine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Methyltetrazine-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting column (e.g., PD-10)
Methodology:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Tetrazine Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove unreacted tetrazine by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the tetrazine using UV-Vis spectrophotometry.
This protocol outlines the steps for labeling and imaging a biomolecule modified with a trans-cyclooctene (TCO) group on the surface of live cells.
Materials:
-
Live cells expressing or modified with a TCO-biomolecule
-
Fluorescent methyltetrazine probe
-
Cell culture medium
-
Imaging buffer (e.g., PBS or HBSS)
-
Fluorescence microscope
Methodology:
-
Cell Preparation: Culture cells under standard conditions. Ensure the TCO-modified biomolecule is expressed or has been incorporated.
-
Labeling: Incubate the cells with the fluorescent methyltetrazine probe at a final concentration of 1-10 µM in cell culture medium for 30-60 minutes at 37 °C.
-
Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove the unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Applications in Drug Development: Pretargeted Delivery
One of the most powerful applications of the methyl-tetrazine/TCO ligation is in pretargeted drug delivery, particularly for antibody-drug conjugates (ADCs). This two-step strategy decouples the slow antibody localization from the rapid delivery of a potent cytotoxic payload, which can significantly enhance the therapeutic window by reducing systemic toxicity.
The Pretargeting Strategy:
-
Step 1 (Targeting): A monoclonal antibody, modified with a bioorthogonal handle (e.g., TCO), is administered. This antibody circulates and accumulates at the target site (e.g., a tumor). Unbound antibody is given time to clear from the bloodstream.
-
Step 2 (Delivery): A small molecule drug, conjugated to the complementary methyl-tetrazine linker, is administered. This small molecule circulates rapidly, and upon encountering the TCO-modified antibody at the target site, an in-vivo "click" reaction occurs, concentrating the drug at the desired location.
Advanced Control: Photo-Triggered Reactivity
Recent advances have enabled spatiotemporal control over tetrazine ligations through the use of light. In this "photo-click" chemistry approach, a stable dihydrotetrazine precursor is "caged" with a photolabile protecting group. This caged compound is unreactive towards dienophiles. Upon irradiation with light of a specific wavelength, the caging group is cleaved, leading to the formation of the active tetrazine, which can then rapidly undergo the IEDDA reaction. This strategy allows for precise, light-activated control over bioconjugation and drug release in living systems.
Conclusion
Methyl-tetrazine compounds stand out as robust and versatile tools in the bioorthogonal chemistry toolkit. Their superior stability in biological media, combined with sufficiently rapid reaction kinetics, makes them ideal for a broad array of applications, from fundamental cell biology research to the development of next-generation targeted therapeutics. As synthetic methodologies continue to evolve, the utility and application of these precisely engineered chemical reporters will undoubtedly expand, further enabling the exploration and manipulation of complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine for Labeling trans-Cyclooctene (TCO) Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Biotin-PEG8-Methyl-Tetrazine (Biotin-PEG8-Me-Tet) for the specific and efficient labeling of trans-cyclooctene (TCO) tagged proteins. This bioorthogonal reaction has become a cornerstone in chemical biology, proteomics, and drug development due to its exceptional kinetics, high specificity, and biocompatibility.
Core Principles: The Tetrazine-TCO Ligation
The labeling of TCO-tagged proteins with this compound is based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2][3] This "click chemistry" reaction is characterized by the rapid and specific ligation of an electron-deficient tetrazine with a strained, electron-rich trans-cyclooctene dienophile.[1][2] The reaction proceeds through a [4+2] cycloaddition to form an unstable intermediate, which then undergoes a retro-Diels-Alder reaction, irreversibly releasing dinitrogen gas (N₂) and forming a stable dihydropyridazine conjugate.
The inclusion of a polyethylene glycol (PEG8) linker in the this compound reagent enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient labeling of proteins in aqueous environments.
Reaction Mechanism
The reaction between Biotin-PEG8-Me-Tetrazine and a TCO-tagged protein is a two-step process:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The electron-deficient methyl-tetrazine ring reacts with the strained double bond of the trans-cyclooctene.
-
Retro-Diels-Alder Reaction: The resulting unstable intermediate rapidly eliminates a molecule of nitrogen gas (N₂), forming a stable covalent bond.
Quantitative Data
The tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) among the highest reported for any bioorthogonal reaction. This allows for efficient labeling at low micromolar to nanomolar concentrations, which is critical for in vivo applications to minimize potential toxicity and off-target effects.
| Parameter | Value | Reference |
| Second-Order Rate Constant (k₂) for Tetrazine-TCO Ligation | 10³ to 10⁶ M⁻¹s⁻¹ | |
| Typical Labeling Concentration | 1-100 µM | |
| Reaction Time | 15-60 minutes | |
| Reaction Temperature | Room Temperature to 37°C | |
| Optimal pH Range | 6.0 - 9.0 |
Experimental Protocols
Protocol 1: General Labeling of a TCO-Tagged Protein with Biotin-PEG8-Me-Tetrazine
This protocol outlines the basic steps for labeling a purified protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-tagged protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG8-Me-Tetrazine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Stock Solution: Immediately before use, dissolve Biotin-PEG8-Me-Tetrazine in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Protein Preparation: Prepare the TCO-tagged protein at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Labeling Reaction: Add a 1.05 to 1.5 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-tagged protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Removal of Excess Reagent: Remove the unreacted Biotin-PEG8-Me-Tetrazine using a desalting column or through dialysis.
-
Confirmation of Labeling: The successful biotinylation can be confirmed by methods such as Western blot analysis using streptavidin-HRP or by mass spectrometry.
Protocol 2: Two-Step Labeling of a Protein: TCO-Functionalization and Biotinylation
This protocol is for proteins that have not yet been tagged with TCO. The first part involves introducing the TCO moiety, typically by targeting primary amines (e.g., lysine residues) with a TCO-NHS ester.
Part A: TCO-Functionalization of the Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGx-NHS ester
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein at 1-10 mg/mL in an amine-free buffer.
-
TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMF or DMSO immediately before use.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution and incubate for 60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess TCO-NHS ester using a desalting column.
Part B: Biotinylation of the TCO-Functionalized Protein
Follow the steps outlined in Protocol 1 using the purified TCO-functionalized protein from Part A.
Experimental Workflow
The general workflow for labeling and detecting a TCO-tagged protein of interest within a complex biological sample, such as cell lysate, is depicted below.
Application in a Signaling Pathway Context: Kinase Target Engagement
Biotin-PEG8-Me-Tetrazine in conjunction with TCO-functionalized kinase inhibitors can be a powerful tool to study kinase target engagement within a cellular context. This approach allows for the specific labeling and subsequent identification of kinase proteins that interact with the inhibitor.
In this workflow, live cells are first treated with a TCO-modified kinase inhibitor. After incubation, the cells are lysed, and the lysate is treated with Biotin-PEG8-Me-Tetrazine to label the inhibitor-bound kinases. These biotinylated kinase complexes can then be enriched using streptavidin affinity purification and subsequently identified by mass spectrometry. This allows for the precise identification of the cellular targets of the kinase inhibitor.
Conclusion
The use of Biotin-PEG8-Me-Tetrazine for labeling TCO-tagged proteins offers a robust and versatile platform for a wide range of applications in biological research and drug development. The high reaction rates, specificity, and biocompatibility of the tetrazine-TCO ligation make it an invaluable tool for protein labeling, imaging, and enrichment from complex biological mixtures. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to implement this powerful technology in their own experimental designs.
References
An In-depth Technical Guide to Biotin-PEG8-Me-Tetrazine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tetrazine is a bioorthogonal labeling reagent that has become an invaluable tool in chemical biology, drug development, and molecular imaging. This molecule ingeniously combines three key functional components: a biotin moiety for high-affinity binding to streptavidin and avidin, an eight-unit polyethylene glycol (PEG8) spacer to enhance aqueous solubility and reduce steric hindrance, and a methyl-tetrazine group that participates in extremely rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). This guide provides a comprehensive overview of the physical and chemical characteristics of Biotin-PEG8-Me-Tetrazine, detailed experimental protocols for its application, and visualizations of the underlying chemical and biological processes.
Physical and Chemical Characteristics
The unique structure of Biotin-PEG8-Me-Tetrazine dictates its utility in bioorthogonal chemistry. The combination of a highly specific reactive group (methyl-tetrazine), a versatile affinity tag (biotin), and a biocompatible spacer (PEG8) makes it a powerful reagent for a wide range of applications.
Summary of Physicochemical Properties
The following table summarizes the key physical and chemical properties of Biotin-PEG8-Me-Tetrazine.
| Property | Value | Reference(s) |
| Molecular Formula | C39H62N8O11S | [1][2] |
| Molecular Weight | 851.02 g/mol | [1][2] |
| Exact Mass | 850.42587600 Da | [1] |
| CAS Number | 2143958-82-9 | |
| Appearance | Typically a red or pink solid | |
| Solubility | Soluble in DMSO, DMF, and MeOH | |
| Purity | Typically >95% (as determined by HPLC) | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Structural Information
IUPAC Name: 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
The structure of Biotin-PEG8-Me-Tetrazine is characterized by the biotin group at one terminus, connected via a long, flexible PEG8 chain to the methyl-tetrazine moiety at the other end. This separation is crucial for ensuring that both the biotin and the tetrazine can interact with their respective binding partners without significant steric hindrance.
The Chemistry of Bioorthogonal Labeling
The primary application of Biotin-PEG8-Me-Tetrazine lies in its ability to participate in a highly efficient and specific bioorthogonal reaction.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
Biotin-PEG8-Me-Tetrazine reacts with molecules containing a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This [4+2] cycloaddition is exceptionally fast, with second-order rate constants that can exceed 10^3 M⁻¹s⁻¹. A key advantage of this reaction is that it proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, making it ideal for labeling biomolecules in living systems.
Experimental Protocols
The following protocols provide a detailed methodology for a common application of Biotin-PEG8-Me-Tetrazine: the pre-targeted labeling of cell surface proteins for fluorescence microscopy.
Pre-targeted Labeling of Cell Surface Receptors
This protocol describes a two-step labeling procedure. First, a TCO-modified antibody is used to target a specific cell surface receptor. In the second step, Biotin-PEG8-Me-Tetrazine is added, which reacts with the TCO-tagged antibody. Finally, a fluorescently labeled streptavidin is used for visualization.
Materials:
-
Cells expressing the target surface receptor
-
TCO-conjugated antibody specific for the target receptor
-
Biotin-PEG8-Me-Tetrazine
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Anhydrous DMSO
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to an appropriate confluency on glass-bottom dishes suitable for microscopy.
-
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-conjugated antibody in complete cell culture medium to a final concentration of 10-20 µg/mL.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with warm PBS to remove any unbound antibody.
-
-
Biotin-PEG8-Me-Tetrazine Labeling:
-
Prepare a 10 mM stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO.
-
Dilute the stock solution in complete cell culture medium to a final concentration of 10-50 µM.
-
Add the Biotin-PEG8-Me-Tetrazine solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Washing:
-
Remove the Biotin-PEG8-Me-Tetrazine solution and wash the cells three times with warm PBS.
-
-
Streptavidin Staining:
-
Dilute the fluorescently labeled streptavidin in PBS to its recommended working concentration (typically 1-5 µg/mL).
-
Add the streptavidin solution to the cells and incubate for 15-20 minutes at room temperature, protected from light.
-
-
Final Washing and Imaging:
-
Remove the streptavidin solution and wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Applications in Research and Drug Development
The unique properties of Biotin-PEG8-Me-Tetrazine have led to its adoption in a variety of advanced applications:
-
Pre-targeted Imaging: As detailed in the protocol above, this is a major application. By separating the targeting and detection steps, pre-targeted imaging can significantly improve signal-to-noise ratios in techniques like fluorescence microscopy, PET, and SPECT imaging.
-
Drug Delivery: The biotin-streptavidin interaction is one of the strongest non-covalent interactions known. This can be exploited to assemble drug-delivery systems. For instance, a TCO-modified drug can be linked to a biotin-tetrazine conjugate, which can then be targeted using streptavidin conjugated to a delivery vehicle.
-
Protein Purification and Analysis: The biotin tag allows for the efficient capture and purification of TCO-labeled proteins using streptavidin-coated beads. This is useful for isolating and identifying protein interaction partners or for enriching low-abundance proteins from complex mixtures.
-
Live-Cell Imaging: The bioorthogonal nature of the IEDDA reaction makes Biotin-PEG8-Me-Tetrazine ideal for labeling and tracking biomolecules in living cells over time without causing significant perturbation to cellular processes.
Conclusion
Biotin-PEG8-Me-Tetrazine is a powerful and versatile chemical tool that bridges the fields of chemistry, biology, and medicine. Its well-defined physical and chemical characteristics, coupled with the highly efficient and specific IEDDA bioorthogonal reaction, provide researchers, scientists, and drug development professionals with a robust method for labeling, detecting, and manipulating biomolecules in complex biological systems. The applications of this and similar reagents continue to expand, promising further advancements in our understanding of biological processes and the development of novel diagnostic and therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols: Biotin-PEG8-Me-Tet for Cell Surface Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signal transduction, and for the identification of novel therapeutic targets and biomarkers. Biotin-PEG8-Me-Tet is a bioorthogonal labeling reagent designed for the specific and efficient biotinylation of cell surface proteins. This reagent utilizes the rapid and highly selective reaction between methyl-tetrazine (Me-Tet) and a trans-cyclooctene (TCO) group, a cornerstone of "click chemistry". This system allows for the covalent labeling of proteins that have been metabolically, enzymatically, or chemically engineered to bear a TCO moiety. The polyethylene glycol (PEG8) spacer enhances solubility and minimizes steric hindrance, facilitating efficient capture of biotinylated proteins with streptavidin-based affinity purification methods.
Principle of the Method: Bioorthogonal Tetrazine Ligation
The labeling strategy is a two-step process. First, a TCO-functionalized molecule is introduced to the cell surface proteins. This can be achieved through metabolic labeling with TCO-modified sugars or amino acids, or by antibody-directed labeling. Subsequently, the cells are treated with this compound. The methyl-tetrazine group on the biotin reagent reacts specifically and rapidly with the TCO group on the target proteins via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological processes. The resulting stable covalent bond attaches a biotin tag to the cell surface proteins, enabling their subsequent detection and isolation.
Quantitative Data
The efficacy of the tetrazine-TCO ligation is underscored by its exceptionally fast reaction kinetics, which is a critical factor for successful labeling in the complex environment of a living cell.
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with TCO and Biotinylation with this compound
This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by labeling with this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
TCO-modified sugar (e.g., Ac4ManNTCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
DMSO
-
Quenching solution (e.g., 5 mM TCO-amine) (optional)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing the TCO-modified sugar (e.g., 25-50 µM Ac4ManNTCO).
-
Incubate for 24-48 hours to allow for metabolic incorporation into cell surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells three times with ice-cold PBS to remove residual medium and unincorporated sugar.
-
-
Biotinylation Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM.
-
Add the this compound labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.
-
-
Quenching (Optional but Recommended):
-
To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule (e.g., 5 mM TCO-amine).
-
Incubate for 10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[2]
-
-
Enrichment of Biotinylated Proteins:
-
Wash the streptavidin beads three times with wash buffer.
-
Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Protocol 2: Downstream Analysis by Western Blot
Procedure:
-
Elution of Biotinylated Proteins:
-
After the final wash of the streptavidin beads, add 2X SDS-PAGE sample buffer containing 2 mM free biotin to the beads.
-
Boil the samples for 5-10 minutes to elute the captured proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Downstream Analysis by Mass Spectrometry
Procedure:
-
On-Bead Digestion:
-
After the final wash of the streptavidin beads, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (55 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin (or another suitable protease) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge the tubes to pellet the beads and collect the supernatant containing the digested peptides.
-
Further elute any remaining peptides from the beads with a solution of 80% acetonitrile and 0.1% formic acid.[3]
-
Combine the eluates and desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a suitable database search algorithm.
-
Visualizations
Caption: Experimental workflow for labeling and analysis of cell surface proteins.
Caption: T-Cell Receptor (TCR) signaling pathway leading to T-cell activation.
References
Application Notes and Protocols for Biotin-PEG8-Me-Tet in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) is a versatile chemical probe designed for the selective labeling and visualization of biomolecules in living cells. This reagent is a cornerstone of a powerful two-step "pre-targeting" strategy that leverages bioorthogonal chemistry. This approach allows for the precise imaging of cellular components and processes with high specificity and minimal background, making it an invaluable tool for modern biological research and drug development.
The core of this technology lies in the highly efficient and specific inverse-electron-demand Diels-Alder cycloaddition reaction between the methyl-tetrazine (Me-Tet) moiety and a trans-cyclooctene (TCO) group.[1] In this method, a biomolecule of interest is first tagged with a TCO group through metabolic labeling, genetic encoding, or conjugation to an antibody. Subsequently, the cells are treated with this compound. The tetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond under physiological conditions without the need for toxic catalysts.[1]
The biotin component of the probe serves as a universal handle for detection. Following the click reaction, the biotinylated target can be visualized by incubating the cells with a fluorescently labeled streptavidin or avidin conjugate. The polyethylene glycol (PEG8) linker enhances the aqueous solubility of the probe and provides a flexible spacer, which minimizes steric hindrance and helps to preserve the natural function of the labeled biomolecule.
Principle of the Method
The experimental workflow for live-cell imaging using this compound follows a sequential, two-step labeling process:
-
Introduction of the TCO Handle: A trans-cyclooctene (TCO) group is introduced into the biomolecule of interest within the live cells. This can be achieved through several methods, including:
-
Metabolic Labeling: Cells are incubated with a TCO-modified precursor, such as a TCO-modified sugar, which is then metabolically incorporated into cellular structures like glycoproteins.
-
Genetic Tagging: A gene encoding the protein of interest is modified to include a sequence that incorporates an unnatural amino acid bearing a TCO group.
-
Antibody-Directed Labeling: A TCO-modified antibody specific to the target of interest is introduced to the cells.
-
-
Bioorthogonal Ligation and Detection:
-
After the incorporation of the TCO group, the cells are incubated with this compound. The methyl-tetrazine moiety of the probe reacts specifically and rapidly with the TCO group on the target biomolecule.
-
Following this "click" reaction, a fluorescently labeled streptavidin conjugate is added. The high-affinity interaction between biotin and streptavidin allows for the visualization of the target biomolecule using fluorescence microscopy.
-
Key Features and Applications
-
High Specificity and Biocompatibility: The bioorthogonal nature of the tetrazine-TCO reaction ensures minimal cross-reactivity with endogenous cellular components, leading to highly specific labeling. The reaction proceeds efficiently at physiological temperature and pH without the need for cytotoxic catalysts.[1]
-
Versatility: The biotin handle allows for a wide range of detection methods using various streptavidin or avidin conjugates, including different fluorophores, enzymes, or gold nanoparticles.[1]
-
Enhanced Solubility: The PEG8 linker improves the aqueous solubility of the reagent, facilitating its use in biological buffers.
-
Applications in Live-Cell Imaging:
-
Protein Trafficking and Internalization: Tracking the movement of cell surface receptors and other proteins.
-
Pulse-Chase Experiments: Monitoring the synthesis, localization, and degradation of biomolecules over time.
-
Drug-Target Engagement Studies: Visualizing the interaction of a drug candidate with its cellular target.
-
Quantitative Data Summary
The following tables summarize typical experimental parameters for live-cell imaging using biotin-tetrazine probes. While this data is based on the closely related Biotin-PEG4-Me-Tet, it provides a strong starting point for optimizing experiments with this compound.
| Parameter | Typical Range | Considerations |
| TCO-Functionalized Probe Concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. |
| This compound Concentration | 1 - 50 µM | Lower concentrations are often sufficient due to fast reaction kinetics. |
| Incubation Time (Tetrazine Reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. |
| Signal-to-Noise Ratio (SNR) | High | Can be further optimized through careful washing steps and microscopy settings. |
| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |
Table 1: General Experimental Parameters.
| Reagent | Recommended Concentration | Incubation Time |
| TCO-modified sugar (for metabolic labeling) | 25 - 50 µM | 24 - 72 hours |
| This compound | 10 µM | 15 - 30 minutes |
| Fluorescently-labeled Streptavidin | Varies by manufacturer | 10 - 20 minutes |
Table 2: Recommended Concentrations for Metabolic Labeling.
Experimental Protocols
Protocol 1: General Live-Cell Labeling and Imaging
This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.
Materials:
-
Live cells expressing or labeled with a TCO-containing molecule
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Hoechst 33342 or other nuclear stain (optional)
-
Imaging plates or coverslips
Procedure:
-
Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.
-
Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.
-
This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.
-
Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.
-
Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
Protocol 2: Visualizing GPCR Internalization
This protocol details the use of this compound to visualize the internalization of a G-protein coupled receptor (GPCR) that has been metabolically labeled with a TCO-modified sugar.
Materials:
-
Live cells expressing the GPCR of interest
-
TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO)
-
This compound
-
Fluorescently-labeled streptavidin
-
GPCR agonist
-
Complete cell culture medium
-
Live-cell imaging buffer
Procedure:
-
Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans of the GPCR.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
This compound Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified GPCRs and prepare the cells for imaging.
-
Baseline Imaging: Acquire initial fluorescence images of the cells to visualize the distribution of the labeled GPCR on the cell surface before stimulation.
-
GPCR Stimulation: To induce internalization, add a known agonist for the GPCR directly to the imaging buffer in the dish.
-
Time-Lapse Imaging: Immediately after adding the agonist, begin acquiring a time-lapse series of images to visualize the internalization and trafficking of the labeled receptors. Capture images every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis: Analyze the acquired images to quantify the change in fluorescence intensity at the plasma membrane versus intracellular vesicles over time.
Visualizations
Caption: General workflow for live-cell imaging using this compound.
Caption: Signaling pathway for visualizing GPCR internalization.
References
Application of Biotin-PEG8-Me-Tetrazine in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tetrazine is a state-of-the-art bioorthogonal labeling reagent that has become an invaluable tool in the field of quantitative proteomics. This reagent combines the high affinity of biotin for streptavidin with the rapid and highly specific reactivity of methyl-tetrazine (Me-Tet) towards trans-cyclooctene (TCO) modified biomolecules. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between Me-Tet and TCO is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for labeling proteins in complex biological samples such as cell lysates or even in living cells.[1]
The polyethylene glycol (PEG8) linker enhances the solubility of the reagent in aqueous buffers and extends the distance between biotin and the labeled protein, which can improve its accessibility for binding to streptavidin. These features make Biotin-PEG8-Me-Tetrazine a superior choice for a variety of quantitative proteomics applications, including activity-based protein profiling (ABPP), identification of post-translational modifications, and mapping of protein-protein interactions.
Principle of the Method
The core of this methodology lies in a two-step labeling and enrichment strategy. First, a protein of interest or a specific protein population is functionalized with a TCO group. This can be achieved through several methods, such as the metabolic incorporation of TCO-bearing unnatural amino acids or the use of chemical probes that target specific enzyme classes or post-translational modifications.
Subsequently, the TCO-labeled proteins are treated with Biotin-PEG8-Me-Tetrazine. The tetrazine moiety rapidly and covalently reacts with the TCO group, resulting in the stable biotinylation of the target proteins. The biotin tag then allows for the highly efficient enrichment of these proteins from the complex proteome using streptavidin-functionalized beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.
Applications in Quantitative Proteomics
-
Activity-Based Protein Profiling (ABPP): ABPP aims to identify the active members of an enzyme family in a given biological sample. This is achieved by using activity-based probes (ABPs) that consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. By incorporating a TCO moiety into an ABP, researchers can specifically label active enzymes, which can then be captured using Biotin-PEG8-Me-Tetrazine and quantified by mass spectrometry.
-
Identification of Post-Translational Modifications (PTMs): PTMs play a crucial role in regulating protein function. Chemical probes designed to react with specific PTMs can be synthesized with a TCO handle. This allows for the selective enrichment and identification of proteins carrying the PTM of interest after reaction with Biotin-PEG8-Me-Tetrazine.
-
Protein-Protein Interaction Studies: Proximity-labeling techniques, such as BioID, can be adapted using TCO-functionalized bait proteins. Proteins in close proximity to the bait will be "tagged" with TCO and subsequently biotinylated with Biotin-PEG8-Me-Tetrazine, enabling the identification of interaction partners.
-
Target Identification for Drug Discovery: To identify the cellular targets of a drug, the drug molecule can be modified with a TCO group. Upon administration to cells or cell lysates, the drug will bind to its target proteins. These drug-protein complexes can then be captured using Biotin-PEG8-Me-Tetrazine and identified by mass spectrometry.
Quantitative Data Presentation
The following table represents a typical quantitative dataset obtained from a proteomics experiment using a biotin-tetrazine probe for the enrichment of TCO-labeled proteins. The data showcases the label-free quantification (LFQ) intensities of identified proteins across different experimental conditions.
| Protein Accession | Gene Name | Description | LFQ Intensity (Control) | LFQ Intensity (Treated) | Fold Change (Treated/Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 1.2E+10 | 3.6E+10 | 3.0 | 0.001 |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 8.5E+09 | 2.1E+10 | 2.5 | 0.005 |
| P27361 | SOS1 | Son of sevenless homolog 1 | 5.1E+09 | 1.3E+10 | 2.5 | 0.008 |
| Q07889 | SHC1 | SHC-transforming protein 1 | 7.9E+09 | 1.8E+10 | 2.3 | 0.012 |
| P42336 | MAPK3 | Mitogen-activated protein kinase 3 | 4.3E+09 | 9.9E+09 | 2.3 | 0.015 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 | 6.2E+09 | 1.4E+10 | 2.2 | 0.018 |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins in Cell Lysate
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Labeling with Biotin-PEG8-Me-Tetrazine:
-
To the cell lysate containing TCO-modified proteins, add Biotin-PEG8-Me-Tetrazine to a final concentration of 100-200 µM.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads
-
Bead Preparation:
-
Resuspend streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with lysis buffer.
-
-
Protein Enrichment:
-
Add the cell lysate containing biotinylated proteins to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Wash Buffer 1: Lysis buffer
-
Wash Buffer 2: 1 M KCl
-
Wash Buffer 3: 0.1 M Na2CO3
-
Wash Buffer 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0
-
Wash Buffer 5: Lysis buffer
-
-
Protocol 3: On-Bead Digestion and Sample Preparation for LC-MS/MS
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Mandatory Visualizations
Caption: Experimental workflow for quantitative proteomics using Biotin-PEG8-Me-Tetrazine.
Caption: Simplified EGFR signaling pathway that can be interrogated using Biotin-PEG8-Me-Tetrazine.
References
Application Note: Biotin-PEG8-Me-Tet for Affinity Purification of Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions is fundamental to understanding cellular processes in both healthy and diseased states. Affinity purification coupled with mass spectrometry (AP-MS) has emerged as a powerful technique for the identification of protein complexes.[1][2] This application note describes a method for the affinity purification of protein complexes using Biotin-PEG8-Me-Tet, a versatile tool that leverages the high specificity of bioorthogonal chemistry and the strong affinity of the biotin-streptavidin interaction.[3][4]
The described methodology involves the metabolic incorporation of a trans-cyclooctene (TCO)-bearing unnatural amino acid into a protein of interest. This is followed by a highly efficient and specific inverse electron-demand Diels-Alder (iEDDA) "click" reaction with this compound.[5] The resulting biotinylated protein complex can then be effectively captured using streptavidin-based affinity resins. The polyethylene glycol (PEG8) spacer reduces steric hindrance and enhances the accessibility of the biotin moiety for binding. This method offers a robust workflow for the isolation and subsequent identification of protein interaction partners.
Principle of the Method
The workflow is initiated by metabolically labeling proteins with a non-canonical amino acid containing a trans-cyclooctene (TCO) group, a strained alkene. This is achieved by introducing the TCO-amino acid into the cellular protein synthesis machinery. The TCO-labeled protein of interest, along with its interacting partners, is then captured from the cell lysate.
The subsequent step involves the bioorthogonal ligation of the TCO group with the methyl-tetrazine moiety of the this compound probe. This reaction is extremely fast and specific, proceeding readily in complex biological milieux. The final stage is the affinity purification of the now biotinylated protein complex using streptavidin-conjugated beads, which exhibit an exceptionally high affinity for biotin. The enriched protein complexes can then be eluted and analyzed by mass spectrometry to identify the constituent proteins.
Visualization of the Workflow and Signaling Pathway
Caption: Experimental workflow for affinity purification using this compound.
Materials and Reagents
-
Cell Culture: Mammalian cell line of choice, appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.
-
Metabolic Labeling: TCO-L-lysine (or other suitable TCO-amino acid).
-
Lysis: RIPA buffer or other suitable lysis buffer, protease and phosphatase inhibitor cocktails.
-
Biotinylation: this compound.
-
Affinity Purification: Streptavidin-coated magnetic beads or agarose resin.
-
Wash Buffers: Lysis buffer, high-salt wash buffer, low-salt wash buffer.
-
Elution: Biotin solution or on-bead digestion buffer (e.g., ammonium bicarbonate with trypsin).
-
Analysis: SDS-PAGE gels, Coomassie stain or silver stain, mass spectrometry equipment.
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with TCO-Amino Acid
-
Cell Seeding: Seed mammalian cells on a 15 cm dish to reach 70-80% confluency on the day of the experiment.
-
Amino Acid Starvation: On the day of the experiment, gently wash the cells twice with pre-warmed PBS. Replace the standard medium with a lysine-free medium and incubate for 1 hour to deplete endogenous lysine pools.
-
Metabolic Labeling: Supplement the lysine-free medium with TCO-L-lysine to a final concentration of 50-100 µM. Incubate the cells for 4-16 hours to allow for incorporation of the TCO-amino acid into newly synthesized proteins.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Bioorthogonal Ligation with this compound
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Ligation Reaction: To the clarified cell lysate (e.g., 1 mg of total protein), add the this compound stock solution to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
Protocol 4: Affinity Purification of Biotinylated Protein Complexes
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them three times with lysis buffer according to the manufacturer's instructions.
-
Binding: Add the washed beads to the lysate containing the biotinylated protein complexes. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:
-
Lysis buffer (3 times)
-
High-salt buffer (e.g., lysis buffer with 500 mM NaCl) (2 times)
-
Low-salt buffer (e.g., lysis buffer without NaCl) (2 times)
-
-
Elution: Elute the bound protein complexes from the beads using one of the following methods:
-
Competitive Elution: Incubate the beads with an excess of free biotin (2-10 mM) in an appropriate buffer for 30-60 minutes at room temperature.
-
On-Bead Digestion: For mass spectrometry analysis, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
Data Presentation
The following tables present representative data for the affinity purification of a hypothetical protein complex using this compound.
Table 1: Protein Yield at Different Stages of Purification
| Purification Step | Total Protein (mg) |
| Clarified Cell Lysate | 5.0 |
| Post-Ligation Lysate | 4.9 |
| Eluted Protein Complex | 0.05 |
Table 2: Mass Spectrometry Analysis of Eluted Protein Complex
| Protein ID | Protein Name | Spectral Counts | Fold Enrichment (vs. Control) |
| P12345 | Bait Protein | 152 | 50.3 |
| Q67890 | Interacting Protein A | 87 | 45.8 |
| R24680 | Interacting Protein B | 45 | 30.2 |
| S13579 | Non-specific Binder | 5 | 1.2 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Purified Complex | Inefficient metabolic labeling. | Optimize concentration of TCO-amino acid and incubation time. |
| Incomplete ligation reaction. | Increase concentration of this compound or extend incubation time. | |
| Harsh lysis or wash conditions. | Use a milder lysis buffer and optimize wash buffer compositions. | |
| High Background of Non-specific Proteins | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffers. |
| Non-specific binding to beads. | Pre-clear the lysate with unconjugated beads before adding streptavidin beads. |
Conclusion
The use of this compound in conjunction with metabolic labeling provides a highly specific and efficient method for the affinity purification of protein complexes. The bioorthogonal nature of the tetrazine-TCO ligation ensures minimal off-target labeling, leading to cleaner pulldowns and more reliable identification of protein-protein interactions. This approach is a valuable tool for researchers in basic science and drug discovery seeking to elucidate the composition and dynamics of protein interaction networks.
Caption: Bioorthogonal ligation of a TCO-labeled protein with this compound.
References
- 1. Frontiers | Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions [frontiersin.org]
- 2. Resolving Affinity Purified Protein Complexes by Blue Native PAGE and Protein Correlation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Biotin-PEG8-Me-Tetrazine Conjugation to TCO-Modified Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of Biotin-PEG8-Methyl-Tetrazine (Biotin-PEG8-Me-Tetrazine) to a Trans-Cyclooctene (TCO)-modified antibody. This bioconjugation technique utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the tetrazine and TCO moieties.[1][2] This "click chemistry" approach offers rapid reaction kinetics, high specificity, and the ability to perform conjugations under mild, physiological conditions without the need for cytotoxic catalysts.[1][3] The inclusion of a hydrophilic PEG8 spacer enhances the solubility of the biotinylation reagent and minimizes steric hindrance.[4]
This protocol is designed for applications requiring the biotinylation of antibodies for subsequent detection, purification, or assay development, such as in the creation of antibody-drug conjugates (ADCs) or reagents for immunoassays like ELISA and Western blotting.
Principle of the Reaction
The core of this protocol is the iEDDA reaction, a rapid and irreversible [4+2] cycloaddition between the electron-poor methyl-tetrazine ring of the biotinylation reagent and the strained, electron-rich trans-cyclooctene group on the modified antibody. This highly selective click chemistry reaction proceeds efficiently in aqueous buffers and does not interfere with other functional groups typically found in biological molecules.
Materials and Equipment
-
TCO-modified antibody (in an amine-free buffer, e.g., PBS)
-
Biotin-PEG8-Me-Tetrazine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
UV-Vis Spectrophotometer
-
Optional: HABA (2-(4'-hydroxyazobenzene-2-carboxylic acid)) and Avidin for biotin quantification
Experimental Protocols
Protocol 1: Preparation of Reagents
-
TCO-Modified Antibody:
-
Ensure the TCO-modified antibody is in an amine-free buffer, such as PBS. If the buffer contains primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Biotin-PEG8-Me-Tetrazine Stock Solution:
-
Allow the vial of Biotin-PEG8-Me-Tetrazine to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Biotin-PEG8-Me-Tetrazine in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Protocol 2: Biotin-PEG8-Me-Tetrazine Conjugation to TCO-Modified Antibody
-
Initiate the Ligation Reaction:
-
Add a 1.1 to 2.0 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-modified antibody solution. A slight molar excess of the tetrazine reagent is recommended to ensure complete labeling.
-
Gently mix the reactants by pipetting or vortexing at a low speed.
-
-
Incubation:
-
Incubate the reaction mixture for 30 to 60 minutes at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended.
-
The progress of the reaction can be visually monitored by the disappearance of the characteristic pink or red color of the tetrazine.
-
Protocol 3: Purification of the Biotinylated Antibody
-
Removal of Excess Reagent:
-
Following the incubation period, remove any unreacted Biotin-PEG8-Me-Tetrazine using a desalting column according to the manufacturer's instructions. Size-exclusion chromatography is also a suitable method for purification.
-
For many applications where only a slight excess of the biotinylating reagent is used, purification may not be strictly necessary.
-
-
Storage:
-
Store the purified biotinylated antibody at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Characterization of the Biotinylated Antibody
The success of the biotinylation can be confirmed and quantified using several methods:
-
SDS-PAGE: A slight increase in the molecular weight of the biotinylated antibody may be observable.
-
Mass Spectrometry: To determine the precise mass of the conjugate and calculate the biotin-to-antibody ratio.
-
Western Blot or ELISA: Use a streptavidin-HRP conjugate to detect the incorporated biotin.
-
HABA Assay: This colorimetric assay can be used to estimate the molar ratio of biotin conjugated to the antibody. The assay is based on the displacement of HABA from the HABA-avidin complex by the biotinylated antibody, which leads to a decrease in absorbance at 500 nm.
Quantitative Data Summary
The degree of biotinylation, often referred to as the biotin-to-antibody ratio, is a critical parameter that can influence the performance of the conjugate in downstream applications. This ratio can be controlled by adjusting the molar excess of the Biotin-PEG8-Me-Tetrazine used in the conjugation reaction.
| Molar Excess of Biotin-PEG8-Me-Tetrazine | Typical Biotin-to-Antibody Ratio |
| 1.1x | 1 - 2 |
| 1.5x | 2 - 4 |
| 2.0x | 3 - 6 |
| 5.0x | 5 - 10 |
Note: These are typical ranges and the actual biotin-to-antibody ratio should be determined experimentally for each specific antibody and reaction condition.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Insufficient molar excess of Biotin-PEG8-Me-Tetrazine. | Increase the molar ratio of the biotinylation reagent (e.g., to 2.0x or higher). |
| Inactive TCO groups on the antibody. | Ensure the TCO-modified antibody has been stored correctly and is active. | |
| Reaction time is too short. | Increase the incubation time. | |
| Precipitation of Antibody | High concentration of organic solvent from the stock solution. | Use a more concentrated stock solution to minimize the volume of organic solvent added. |
| The antibody is not stable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). |
Visualizations
Caption: Experimental workflow for biotinylating a TCO-modified antibody.
Caption: Reaction mechanism of TCO-tetrazine ligation.
References
Application Notes and Protocols for Biotin-PEG8-Me-Tet in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tet is a versatile bioorthogonal labeling reagent designed for the specific and efficient biotinylation of biomolecules in complex biological systems. This reagent features a methyltetrazine (Me-Tet) moiety that undergoes a rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group. The inclusion of an eight-unit polyethylene glycol (PEG8) spacer enhances aqueous solubility and minimizes steric hindrance, ensuring efficient labeling of target molecules. These characteristics make this compound an invaluable tool for various applications in fluorescence microscopy, including the study of protein trafficking, receptor dynamics, and protein-protein interactions.
Principle of Bioorthogonal Labeling
The core of this technology lies in the "click chemistry" reaction between the tetrazine and TCO moieties. This bioorthogonal reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without interfering with native biological processes. The workflow typically involves two steps:
-
Metabolic or Genetic Incorporation of the TCO Moiety: The TCO group is introduced into a specific biomolecule of interest. This can be achieved through metabolic labeling with unnatural sugars or amino acids bearing a TCO group, or by genetic encoding of a TCO-containing unnatural amino acid.
-
Specific Labeling with this compound: The this compound reagent is then introduced, and the tetrazine group selectively "clicks" onto the TCO-tagged biomolecule, resulting in its biotinylation. The biotinylated molecule can then be detected using fluorescently labeled streptavidin or avidin conjugates.
Quantitative Data
The efficiency of the tetrazine-TCO ligation is a key factor for successful labeling experiments. The following table summarizes important quantitative parameters for this bioorthogonal reaction. (Note: Data presented is based on typical tetrazine-TCO reactions and may vary slightly depending on the specific molecular context and reaction conditions.)
| Parameter | Value | Reference |
| Second-Order Rate Constant (k) | > 10³ M⁻¹s⁻¹ | [1] |
| Optimal Concentration of Biotin-PEG-Tetrazine | 25-100 µM | [2] |
| Optimal Concentration of TCO-modified substrate | 25-50 µM | [2] |
| Typical Incubation Time | 30-60 minutes | [2] |
| Reaction Temperature | Room Temperature to 37°C | [2] |
| pH Range | 6.5 - 7.5 | |
| Signal-to-Noise Ratio Enhancement | Up to 20-fold increase upon reaction |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Cell Surface Proteins for Fluorescence Microscopy
This protocol describes the labeling of cell surface proteins that have been metabolically engineered to display TCO groups.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-tagged protein of interest on glass coverslips to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove media components.
-
Biotinylation Reaction:
-
Dilute the this compound stock solution in PBS to a final concentration of 50 µM.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites by incubating the cells with 1% BSA in PBS for 30 minutes.
-
Fluorescent Labeling:
-
Dilute the fluorescently labeled streptavidin in blocking buffer to the manufacturer's recommended concentration.
-
Incubate the cells with the streptavidin solution for 1 hour at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets.
Diagrams
Caption: Experimental workflow for bioorthogonal labeling.
Application in Studying GPCR Signaling
This compound can be a powerful tool to study the dynamics of G-protein coupled receptors (GPCRs). By genetically encoding a TCO-containing unnatural amino acid into a specific site of a GPCR, researchers can track the receptor's movement, internalization, and interaction with other proteins upon ligand binding.
Caption: GPCR signaling and bioorthogonal labeling.
This diagram illustrates a simplified GPCR signaling cascade. The GPCR, tagged with a TCO group, can be specifically labeled with this compound and a fluorescent streptavidin conjugate. This allows for the visualization of the receptor at the cell surface and tracking its internalization upon ligand binding and β-arrestin recruitment. This approach provides a powerful method to study receptor trafficking and desensitization with high specificity.
References
Application Notes and Protocols for Biotin-PEG8-Me-Tet in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) is a bioorthogonal labeling reagent that enables the selective and efficient biotinylation of biomolecules for subsequent detection, purification, and quantification by mass spectrometry. This reagent combines the high affinity of biotin for streptavidin with the rapid and specific kinetics of the inverse-electron-demand Diels-Alder (iEDDA) reaction. The methyltetrazine moiety reacts specifically with a trans-cyclooctene (TCO) group, a bioorthogonal handle that can be introduced into proteins, peptides, or other biomolecules. The hydrophilic polyethylene glycol (PEG8) spacer enhances solubility in aqueous buffers and reduces steric hindrance, facilitating efficient labeling and subsequent enrichment.
The iEDDA "click chemistry" reaction between methyltetrazine and TCO is exceptionally fast and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including living cells.[1][2] This powerful combination of features makes this compound an invaluable tool for a wide range of applications in proteomics and drug discovery, such as activity-based protein profiling (ABPP), identification of protein-protein interactions, and target validation.[1][3]
Principle of the Workflow
The general workflow for using this compound in a mass spectrometry-based proteomics experiment involves a multi-step process. First, a TCO group is incorporated into the target biomolecules. This can be achieved through various methods, such as metabolic labeling with unnatural amino acids containing a TCO moiety or by chemical modification of the biomolecule of interest.[1] Following this, the TCO-labeled biomolecules are reacted with this compound. The highly specific and rapid iEDDA reaction results in the covalent attachment of the biotin tag to the target molecules.
Once biotinylated, the labeled molecules can be enriched from a complex mixture, such as a cell lysate, using streptavidin-conjugated magnetic beads. After extensive washing to remove non-specifically bound proteins, the enriched biotinylated proteins are typically eluted from the beads, digested into peptides using a protease like trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies and quantifies the peptides, allowing for the identification and relative or absolute quantification of the originally labeled proteins.
Key Quantitative Data
The efficiency of the tetrazine-TCO ligation is a critical factor in the successful application of this compound. The second-order rate constants for this reaction are among the fastest known for bioorthogonal reactions, ensuring rapid and complete labeling even at low concentrations of reactants.
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 |
| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines |
| Tetrazine and norbornene | Slower than TCO |
Table adapted from BenchChem technical guide.
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins with this compound
This protocol describes the general procedure for labeling a protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other suitable non-amine-containing buffer.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with the Reaction Buffer.
-
Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. Gently mix the reactants.
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For temperature-sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours). The progress of the reaction can often be visually monitored by the disappearance of the pink/red color of the tetrazine.
-
Purification (Optional): If necessary, remove unreacted this compound using a desalting column (e.g., PD-10) or dialysis, depending on the protein size and downstream application.
Protocol 2: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry
This protocol outlines the enrichment of biotinylated proteins from a complex mixture and their subsequent on-bead digestion for LC-MS/MS analysis.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1: 0.1% NP-40 in PBS
-
Wash Buffer 2: 6 M Urea in water
-
Wash Buffer 3: LC-MS grade water
-
Reduction Buffer: 10 mM DTT in 50 mM Ammonium Bicarbonate (AmBic)
-
Alkylation Buffer: 55 mM Iodoacetamide in 50 mM AmBic
-
Trypsin solution (mass spectrometry grade)
-
Quenching Solution: 1% Formic Acid
Procedure:
-
Bead Incubation: Add streptavidin-conjugated magnetic beads to the cell lysate and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Three times with Wash Buffer 1
-
Twice with Wash Buffer 2
-
Three times with Wash Buffer 3
-
-
On-Bead Digestion:
-
Reduction: Resuspend the beads in Reduction Buffer and incubate at 37°C for 30 minutes.
-
Alkylation: Pellet the beads, remove the supernatant, and resuspend in Alkylation Buffer. Incubate in the dark at room temperature for 20 minutes.
-
Digestion: Wash the beads twice with 50 mM AmBic. Resuspend the beads in 50 mM AmBic containing trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Cleanup:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with Quenching Solution to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Biotinylated Peptides
This protocol provides representative parameters for the analysis of biotinylated peptides by LC-MS/MS.
Instrumentation:
-
High-resolution Orbitrap mass spectrometer (e.g., Q Exactive HF) coupled to a nano-flow liquid chromatography system (e.g., Easy-nLC 1200).
LC-MS/MS Parameters:
-
Column: 35-cm homemade analytical column with a pre-column.
-
Mobile Phase A: 2% Acetonitrile (ACN), 0.1% Formic Acid (FA) in water.
-
Mobile Phase B: 95% ACN, 0.1% FA in water.
-
Gradient: A 60-90 minute gradient with an increasing concentration of Mobile Phase B. For example: 3-8% B over 3 min, 8-27% B over 37 min, 27-42% B over 12 min, followed by a wash and re-equilibration.
-
Flow Rate: 300 nL/min.
-
MS1 (Full Scan):
-
Mass Range: 400-1800 m/z
-
Resolution: 60,000
-
AGC Target: 3e6
-
Maximum Injection Time: 75 ms
-
-
MS2 (Tandem MS):
-
TopN: 12 most intense precursors
-
Resolution: 15,000
-
Isolation Window: 1.6 m/z
-
Collision Energy: NCE 27
-
-
Data Analysis: Search the raw data against a relevant protein database using software such as MaxQuant or Sequest. Include variable modifications for methionine oxidation and biotinylation on relevant amino acids (e.g., lysine, N-terminus).
Visualizations
References
Application Notes and Protocols for Biotin-PEG8-Me-Tet in Immunoprecipitation and Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions is fundamental to understanding cellular processes and is a cornerstone of drug discovery. Immunoprecipitation (IP) and pull-down assays are powerful techniques for isolating specific proteins and their binding partners. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (Me-Tet) and trans-cyclooctene (TCO), has revolutionized these assays by offering exceptional speed, specificity, and biocompatibility.[1][2]
Biotin-PEG8-Me-Tet is a key reagent in this methodology. It combines the highly reactive methyltetrazine moiety with biotin, a small molecule with an extraordinarily high affinity for streptavidin. The polyethylene glycol (PEG8) linker is hydrophilic, increasing the reagent's solubility and providing a flexible spacer to minimize steric hindrance.[3] This reagent allows for the efficient biotinylation of TCO-modified proteins and their interaction complexes, enabling their subsequent capture and analysis.
This document provides detailed protocols for utilizing this compound in immunoprecipitation and pull-down assays, along with key quantitative data and workflow visualizations to guide researchers in their experimental design. The methodology is catalyst-free, proceeds rapidly under physiological conditions, and is highly selective, avoiding side reactions with other functional groups present in biological samples.[1][2]
Data Presentation
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions discovered to date. This rapid kinetics is crucial for efficiently labeling biomolecules at low concentrations. The table below summarizes key quantitative parameters for this reaction.
| Parameter | Value | Conditions | Source |
| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for TCO-tetrazine reactions. | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | ||
| ~1000 M⁻¹s⁻¹ | Methyl-substituted tetrazines with TCO. | ||
| Reaction pH | 6.0 - 9.0 | Optimal range in PBS buffer. | |
| Reaction Temperature | Room Temperature (or 4°C, 37°C) | Reaction is efficient across a range of temperatures. | |
| Reaction Time (Protein Conjugation) | 30 minutes - 2 hours | Dependent on reactant concentrations. | |
| Molar Excess (TCO-NHS ester to Protein) | 20-fold | For labeling 1-10 mg/mL protein. | |
| Molar Excess (Tetrazine to TCO-protein) | 1.05 - 1.5 molar equivalents | For efficient ligation. |
Experimental Workflows and Signaling Pathways
Logical Relationship of the Core Components
Caption: Core components and their interactions in the workflow.
Experimental Workflow for Pull-Down Assay
Caption: Step-by-step workflow for a TCO-tetrazine based pull-down assay.
Experimental Protocols
Protocol 1: TCO-Labeling of Bait Protein
This protocol describes the functionalization of a purified bait protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative. This is the first step in preparing the bait for the pull-down or immunoprecipitation assay.
Materials:
-
Purified bait protein (1-5 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
TCO-PEGn-NHS Ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns
Procedure:
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.
-
Prepare Reactants: Allow the TCO-PEGn-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.
-
Labeling Reaction: Add a 20-fold molar excess of the 10 mM TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, non-reacted TCO reagent by passing the solution through a spin desalting column equilibrated with the desired buffer for the subsequent interaction assay (e.g., cell lysis buffer without detergents).
-
Confirmation (Optional): The degree of labeling can be determined by mass spectrometry.
-
Storage: The TCO-labeled protein is now ready for use or can be stored at 4°C for short-term or -80°C for long-term storage.
Protocol 2: Pull-Down Assay Using TCO-Bait and this compound
This protocol details the use of a TCO-labeled bait protein to capture interacting "prey" proteins from a cell lysate, followed by biotinylation and purification.
Materials:
-
TCO-labeled Bait Protein (from Protocol 1)
-
Cells of interest
-
Lysis Buffer (e.g., RIPA buffer, or a milder buffer like Triton X-100 based buffer, compatible with protein interactions)
-
Protease and phosphatase inhibitor cocktails
-
This compound (dissolved in DMSO or water)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (e.g., Lysis buffer with adjusted salt/detergent concentrations)
-
Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry, or a non-denaturing buffer with high biotin concentration)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Interaction (Bait-Prey Binding):
-
Add the TCO-labeled bait protein to the clarified cell lysate. As a negative control, add an equal amount of a non-relevant TCO-labeled protein or buffer alone.
-
Incubate for 1-3 hours at 4°C with gentle rotation to allow the formation of bait-prey complexes.
-
-
Bioorthogonal Biotinylation:
-
Add this compound to the lysate to a final concentration of 50-100 µM.
-
Incubate the reaction for 1 hour at room temperature with gentle rotation. The reaction progress can sometimes be monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Capture of Biotinylated Complexes:
-
Prepare the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the prepared beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specific binders. The stringency of the washes (salt and detergent concentration) may need to be optimized.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the captured proteins from the beads. For analysis by mass spectrometry, this is typically done by resuspending the beads in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For identification of unknown interaction partners, perform on-bead digestion followed by mass spectrometry analysis.
-
Protocol 3: Immunoprecipitation (IP) using a TCO-modified Antibody
This protocol adapts the workflow for immunoprecipitation, where the "bait" is a TCO-labeled antibody specific to a target antigen.
Procedure:
-
Antibody Labeling: Label your primary antibody with TCO using the method described in Protocol 1 . Ensure the labeling process does not compromise antigen binding.
-
Antigen Immunoprecipitation:
-
Add the TCO-labeled antibody to a clarified cell lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.
-
-
Bioorthogonal Biotinylation:
-
Add this compound to the lysate to a final concentration of 50-100 µM.
-
Incubate for 1 hour at room temperature.
-
-
Capture and Analysis:
-
Proceed with the capture of the biotinylated immune complexes using streptavidin beads, washing, elution, and analysis as described in Protocol 2 (steps 4-7) .
-
This approach offers an alternative to traditional IP methods that use Protein A/G beads, potentially reducing background from non-specific IgG binding and allowing for stringent wash conditions due to the strong streptavidin-biotin interaction.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Biotin-PEG8-Me-Tet
Technical Support Center: Biotin-PEG8-Me-Tet Labeling
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
A1: The this compound reaction is a type of "click chemistry," specifically an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] It involves the rapid and highly selective reaction between the methyltetrazine (Me-Tet) moiety on the biotin reagent and a strained trans-cyclooctene (TCO) group that has been incorporated into your molecule of interest (e.g., a protein or antibody).[1][2] This reaction is prized for its exceptional speed and biocompatibility, proceeding efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[1]
Q2: What are the key advantages of using the methyltetrazine-TCO reaction?
A2: The primary advantages of this bioorthogonal reaction include:
-
Exceptional Kinetics: It is one of the fastest bioorthogonal reactions currently known, allowing for efficient labeling even at low biomolecule concentrations.
-
High Selectivity: The methyltetrazine and TCO groups react specifically with each other and do not typically interfere with other functional groups found in complex biological samples.
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (e.g., in aqueous buffers at room temperature) without the need for toxic copper catalysts.
-
Stability: The resulting dihydropyridazine bond formed is stable.
Q3: How should I properly store and handle this compound?
A3: Proper storage and handling are critical to maintain the reactivity of this compound. It is recommended to store the reagent at -20°C or -80°C, protected from moisture and light. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, it is crucial to use anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is best to prepare stock solutions fresh before each use, as the tetrazine moiety can be susceptible to hydrolysis. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: What is the role of the PEG8 linker in this reagent?
A4: The polyethylene glycol (PEG) spacer arm serves several important functions. It significantly improves the water solubility of the biotin reagent and the resulting labeled molecule. The PEG spacer also provides a long and flexible connection that minimizes steric hindrance, which can be crucial for the accessibility of the biotin to avidin or streptavidin and for the efficiency of the tetrazine-TCO ligation itself.
Troubleshooting Guide: Low Labeling Efficiency
This guide addresses common issues that can lead to low or no labeling efficiency when using this compound with a TCO-modified molecule.
Issue 1: Low or No Biotin Labeling Detected
If you have confirmed low labeling efficiency through a reliable quantification method, several factors could be at play. The troubleshooting process can be visualized as a logical workflow.
| Potential Cause | Recommended Solution |
| Degraded this compound Reagent | The methyltetrazine moiety is susceptible to hydrolysis, especially when exposed to moisture. - Ensure the reagent has been stored properly at -20°C or -80°C, protected from moisture. - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. |
| Inactive TCO-Modified Molecule | The trans-cyclooctene (TCO) group can degrade or isomerize to the less reactive cis-cyclooctene. - Confirm the integrity and activity of your TCO-functionalized molecule. If possible, use a fresh batch or re-purify. - TCO reagents are not recommended for long-term storage. |
| Suboptimal Reaction Buffer/pH | The reaction is sensitive to pH. While robust in the 6.0-9.0 range, extreme pH can affect reactant stability. Tetrazines can degrade in highly basic aqueous solutions. - Perform the reaction in a standard biological buffer such as Phosphate-Buffered Saline (PBS) within a pH range of 6.0-9.0. - Crucially , if your TCO molecule was introduced via an NHS ester, avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the reaction. |
| Incorrect Stoichiometry | An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction. - Empirically optimize the molar ratio. A slight molar excess (e.g., 1.5- to 5-fold) of the this compound reagent over the TCO-modified molecule is often recommended to drive the reaction to completion. |
| Insufficient Reactant Concentration | Very dilute solutions can lead to slow and inefficient labeling. - If possible, concentrate your TCO-modified molecule before the labeling reaction. A protein concentration of 1-5 mg/mL is a good starting point. |
| Inadequate Incubation Time or Temperature | The reaction kinetics are temperature-dependent. - Most reactions proceed efficiently at room temperature (20-25°C) within 30-60 minutes. - If labeling is still low, you can increase the incubation time to 2 hours or increase the temperature to 37°C, provided your biomolecule is stable under these conditions. |
| Steric Hindrance | The TCO or tetrazine moiety may be located in a sterically inaccessible region of the biomolecule, preventing the reaction partners from interacting. - If you are designing the TCO-labeled molecule, consider incorporating a longer spacer arm to increase the accessibility of the reactive group. The PEG8 linker on the biotin reagent helps mitigate this, but hindrance can still occur on the TCO-side. |
Data Presentation
Table 1: Reaction Condition Optimization Parameters
| Parameter | Typical Range | Recommendation / Starting Point | Notes |
| pH | 6.0 - 9.0 | pH 7.2 - 7.5 (e.g., PBS) | Avoid amine-containing buffers like Tris or glycine. Tetrazine stability decreases at higher pH. |
| Temperature | 4°C - 40°C | Room Temperature (20-25°C) | Higher temperatures increase reaction rates, but check biomolecule stability. Reactions at 4°C will require longer incubation times (e.g., 30-120 minutes). |
| Molar Ratio (Tetrazine:TCO) | 1:1 to 20:1 | 1.5:1 to 5:1 | A slight excess of the tetrazine reagent is generally recommended to drive the reaction. The optimal ratio should be determined empirically. |
| Incubation Time | 10 min - 2 hours | 30 - 60 minutes | Reaction progress can be monitored if an analytical method is available. |
Table 2: Comparison of Tetrazine Reactivity
The reactivity of the iEDDA reaction is highly dependent on the substituents on the tetrazine ring. While you are using a methyl-tetrazine, it is useful to understand its relative reactivity.
| Tetrazine Type | Relative Reactivity | Notes |
| Hydrogen-substituted (H-Tz) | Very High | Significantly more reactive than methyl-substituted tetrazines. Often preferred for fastest kinetics. |
| Methyl-substituted (Me-Tz) | Moderate | The reagent . Offers a balance of good reactivity and stability. |
| Electron-withdrawing groups | High | Groups like pyridyl can increase the reaction rate. |
| Electron-donating groups | Low | These groups slow down the inverse-electron-demand Diels-Alder reaction. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a TCO-Modified Protein
This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a TCO group.
-
Buffer Preparation : Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Ensure the buffer is degassed if your molecules are oxygen-sensitive.
-
Protein Preparation : Dissolve or buffer-exchange your TCO-modified protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Stock Solution : Immediately before use, allow the vial of this compound to equilibrate to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Labeling Reaction : Add the calculated amount of the this compound stock solution to your protein solution to achieve the desired molar excess (a 1.5- to 5-fold molar excess is a good starting point).
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature.
-
Purification : Remove the excess, unreacted this compound reagent by using a desalting column (size-exclusion chromatography), dialysis, or spin filtration.
-
Quantification : Determine the efficiency of the labeling reaction by quantifying the amount of biotin incorporated per molecule.
Protocol 2: Quantification of Biotin Incorporation using HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.
-
Principle : HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye. This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.
-
Procedure :
-
Prepare an Avidin-HABA solution according to the manufacturer's protocol.
-
Measure the absorbance of the Avidin-HABA solution at 500 nm (A500 HABA/Avidin).
-
Add a known volume of your purified biotinylated protein solution to the Avidin-HABA mixture.
-
Incubate for a few minutes to allow for the displacement reaction.
-
Measure the absorbance of the final solution at 500 nm (A500 Sample).
-
The change in absorbance is used to calculate the concentration of biotin in your sample.
-
-
Calculation : The molar substitution ratio (moles of biotin per mole of protein) can be calculated using the change in absorbance and the molar extinction coefficients of the HABA/Avidin complex and the protein. Many manufacturers provide detailed calculation worksheets or online tools. More sensitive fluorescence-based quantitation kits are also available.
References
How to reduce background signal in Biotin-PEG8-Me-Tet experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in their Biotin-PEG8-Me-Tetrazine experiments.
Troubleshooting Guide: High Background Signal
High background can obscure specific signals and lead to inaccurate results. The following table outlines common causes of high background and provides systematic solutions to address them.
| Observation | Potential Cause | Recommended Solution |
| High background across the entire blot/well/image | 1. Ineffective Blocking: Protein-binding sites on the support (e.g., membrane, plate) are not saturated, leading to non-specific binding of streptavidin conjugates. | a. Optimize Blocking Buffer: Switch to a different blocking agent. Casein and Bovine Serum Albumin (BSA) are common choices. For biotin-streptavidin systems, BSA is often preferred as milk-based blockers can contain endogenous biotin.[1][2] Consider using commercially optimized blocking buffers. b. Increase Blocking Time/Temperature: Extend blocking incubation to 2 hours at room temperature or overnight at 4°C. c. Ensure Freshness: Use freshly prepared blocking buffers. |
| 2. Excess Biotin-PEG8-Me-Tetrazine: Unreacted biotinylated tetrazine reagent is binding non-specifically. | a. Purification: After the ligation step, remove excess Biotin-PEG8-Me-Tetrazine using size-exclusion chromatography (e.g., spin desalting columns).[3] b. Quenching: Add a small molecule with a trans-cyclooctene (TCO) group to react with and neutralize excess tetrazine reagent before adding the streptavidin conjugate.[4][5] c. Optimize Molar Ratio: Titrate the Biotin-PEG8-Me-Tetrazine to find the lowest effective concentration that provides a good signal-to-noise ratio. A 1.5 to 5-fold molar excess over the TCO-modified molecule is a common starting point. | |
| 3. Non-specific Binding of Streptavidin Conjugate: The streptavidin-enzyme or -fluorophore conjugate is binding to surfaces or other molecules non-specifically. | a. Titrate Conjugate: Use the lowest possible concentration of the streptavidin conjugate that still provides a strong specific signal. b. Add Detergent: Include a mild detergent like Tween-20 (0.05-0.1%) in wash buffers to reduce non-specific interactions. c. Increase Wash Steps: Increase the number and duration of wash steps after incubation with the streptavidin conjugate. | |
| High background in samples containing cells/tissues | 4. Endogenous Biotin: Many cells and tissues naturally contain biotin, which will be detected by the streptavidin conjugate. | a. Block Endogenous Biotin: Before the tetrazine ligation step, perform an avidin/biotin blocking procedure. This typically involves sequential incubations with avidin and then biotin to saturate all endogenous biotin. |
| 5. Cell Autofluorescence (for imaging/flow cytometry): Cells naturally fluoresce, which can contribute to background, especially in the green and blue channels. | a. Use Unstained Controls: Always include an unstained sample to determine the level of autofluorescence. b. Choose Appropriate Fluorophores: If possible, use fluorophores in the red or far-red spectrum where autofluorescence is typically lower. c. Use a Background Suppressor: Commercially available background suppressors can be added to the imaging media. | |
| High background in negative controls | 6. Contamination of Reagents: Buffers or other reagents may be contaminated with biotin. | a. Use High-Purity Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water and chemicals. b. Avoid Cross-Contamination: Use dedicated labware for biotin-related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background in Biotin-PEG8-Me-Tetrazine experiments?
High background often stems from several sources, with the most common being ineffective blocking, the presence of endogenous biotin in cell or tissue samples, and non-specific binding of the streptavidin conjugate. Excess unreacted Biotin-PEG8-Me-Tetrazine can also contribute significantly to background noise.
Q2: How can I block for endogenous biotin?
A common method involves a two-step process. First, incubate your sample with an excess of avidin or streptavidin to bind to all endogenous biotin. After washing, incubate with a solution of free biotin to saturate the remaining biotin-binding sites on the avidin/streptavidin. This prevents the blocking protein from binding to your biotinylated tetrazine probe later in the experiment.
Q3: What is the difference between using BSA and non-fat milk as a blocking agent?
BSA (Bovine Serum Albumin) and non-fat milk are both effective protein-based blocking agents. However, for biotin-streptavidin detection systems, BSA is generally recommended. Non-fat milk contains endogenous biotin, which can lead to high background by binding to the streptavidin conjugate. Casein, the major protein in milk, can also be a phosphoprotein, which may cause non-specific binding with certain antibodies.
Q4: How do I remove excess Biotin-PEG8-Me-Tetrazine after the ligation reaction?
Excess reagent can be removed by size-exclusion chromatography (SEC). Spin desalting columns are a convenient option for this purpose. Alternatively, you can quench the unreacted tetrazine by adding a small molecule containing a TCO group.
Q5: What is the optimal molar ratio of Biotin-PEG8-Me-Tetrazine to my TCO-modified molecule?
A slight molar excess of the Biotin-PEG8-Me-Tetrazine reagent is generally recommended to drive the reaction to completion. A good starting point is a 1.5- to 5-fold molar excess. However, the ideal ratio can vary depending on the specific molecules and should be empirically determined to maximize signal while minimizing background.
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling and Detection
This protocol describes the labeling of TCO-modified cell surface proteins with Biotin-PEG8-Me-Tetrazine, followed by fluorescent detection using a streptavidin-fluorophore conjugate for analysis by flow cytometry or microscopy.
Materials:
-
Cells expressing TCO-modified surface proteins
-
Biotin-PEG8-Me-Tetrazine
-
Anhydrous DMSO
-
PBS (amine-free)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-AF647)
-
Wash Buffer (e.g., PBS with 0.1% BSA)
-
(Optional) TCO-amine for quenching
-
(Optional for fixed cells) 4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS to remove media components.
-
Biotin Ligation:
-
Resuspend cells in PBS at a concentration of 1-5 x 10^6 cells/mL.
-
Add Biotin-PEG8-Me-Tetrazine (from a fresh stock in DMSO) to a final concentration of 10-100 µM.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing: Wash the cells three times with Wash Buffer to remove unreacted Biotin-PEG8-Me-Tetrazine.
-
(Optional) Quenching: To further reduce background from any remaining unreacted tetrazine, resuspend cells in PBS containing a 10-fold molar excess of a TCO-containing small molecule (e.g., TCO-amine) and incubate for 10 minutes at room temperature. Wash cells once with Wash Buffer.
-
Blocking: Resuspend the cell pellet in 100 µL of Blocking Buffer and incubate for 15-30 minutes on ice.
-
Streptavidin Staining:
-
Add the streptavidin-fluorophore conjugate at the manufacturer's recommended dilution.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Final Washes: Wash the cells three to five times with Wash Buffer.
-
Analysis:
-
For flow cytometry, resuspend the cells in an appropriate buffer (e.g., PBS with 1% BSA).
-
For microscopy, resuspend the cells in imaging buffer. For fixed-cell imaging, cells can be fixed with 4% PFA for 15 minutes, washed, and then mounted.
-
Protocol 2: Western Blot Detection of TCO-Modified Proteins
This protocol outlines the detection of a TCO-modified protein in a cell lysate using Biotin-PEG8-Me-Tetrazine and a streptavidin-HRP conjugate.
Materials:
-
Cell lysate containing the TCO-modified protein of interest
-
Biotin-PEG8-Me-Tetrazine
-
Anhydrous DMSO
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the cell lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Biotin Ligation:
-
Dilute Biotin-PEG8-Me-Tetrazine in Blocking Buffer to a final concentration of 5-50 µM.
-
Incubate the membrane in the Biotin-PEG8-Me-Tetrazine solution for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unreacted tetrazine.
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Experimental workflow for this compound experiments.
Caption: Troubleshooting logic for high background signals.
References
Technical Support Center: Optimizing Biotin-PEG8-Me-Tet and TCO Reactions
Welcome to the technical support center for optimizing the reaction between Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) and its trans-cyclooctene (TCO) reaction partner. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your bioorthogonal ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and TCO reaction?
A1: The reaction between a tetrazine, such as this compound, and a trans-cyclooctene (TCO) is a bioorthogonal reaction known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] In this reaction, the electron-poor tetrazine (diene) reacts rapidly with the electron-rich and strained TCO (dienophile) to form an unstable dihydropyridazine intermediate.[3] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) and results in a stable pyridazine product, covalently linking the two molecules.[3][4] This reaction is known for its exceptionally fast kinetics and high specificity, proceeding readily in aqueous environments without the need for a catalyst.
Q2: What are the key factors that influence the reaction rate?
A2: The kinetics of the tetrazine-TCO ligation are primarily influenced by:
-
Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating substituents).
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in the reaction rate.
-
Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster. Introducing a flexible spacer like PEG can improve the accessibility of the reactive moieties.
-
Solvent: While the reaction is robust in a variety of solvents, including aqueous buffers and organic solvents like DMSO and DMF, the choice of solvent can influence the reaction rate.
-
Temperature: The reaction is typically fast at room temperature, but can be accelerated at higher temperatures such as 37°C or 40°C.
Q3: What is the optimal stoichiometry for the this compound and TCO reaction?
A3: While a 1:1 stoichiometry is theoretically required, it is common practice to use a slight molar excess (1.05 to 1.5-fold) of one reactant to drive the reaction to completion. The decision of which component to use in excess often depends on factors like cost, stability, and ease of removal of the unreacted material.
Q4: What are the recommended reaction buffers and pH range?
A4: The tetrazine-TCO ligation is efficient in a wide range of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction is typically performed in a pH range of 6 to 9. It is important to avoid buffers containing primary amines (e.g., Tris, glycine) if you are performing a prior labeling step with an NHS-ester functionalized tetrazine or TCO, as these will compete with the intended labeling target.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the tetrazine-TCO reaction can be monitored spectroscopically by following the disappearance of the tetrazine's characteristic absorbance in the visible range (typically between 510 and 550 nm). As the reaction proceeds, the red color of the tetrazine solution will fade. For more quantitative analysis, techniques like LC-MS can be used to measure the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal Reactant Concentration | Increase the concentration of one or both reactants. The reaction is second-order, so the rate is dependent on the concentration of both the tetrazine and TCO. |
| Degradation of Reactants | Use freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can isomerize to their less reactive cis-cyclooctene (CCO) form or degrade in the presence of thiols or under UV light. Store stock solutions appropriately (e.g., desiccated, protected from light). | |
| Steric Hindrance | If conjugating large biomolecules, ensure that the tetrazine and TCO moieties are accessible. The use of a PEG spacer, such as in this compound, helps to minimize steric hindrance. | |
| Low Product Yield | Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.5-2 fold) of one reactant can help drive the reaction to completion. |
| Inaccurate Quantification of Reactants | Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction. | |
| Precipitation of Reactants or Product | Improve the solubility of your molecules. Using PEGylated reagents like this compound enhances aqueous solubility. If necessary, a small percentage of an organic co-solvent (e.g., DMSO) can be added, but its compatibility with your system must be verified. | |
| Non-specific Binding or Side Reactions | Impure Reactants | Ensure the purity of your starting materials. Impurities can lead to side reactions and a lower yield of the desired product. |
| Reactive Moieties on Biomolecules | While the tetrazine-TCO reaction is highly bioorthogonal, ensure that your biomolecules do not contain functional groups that could interfere with the reaction under your specific conditions. |
Data Presentation
Table 1: Representative Second-Order Rate Constants for Tetrazine-TCO Reactions
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions. Data sourced from multiple studies to show representative values.
Experimental Protocols
Protocol 1: General Procedure for Biotin Labeling of a TCO-modified Protein
This protocol describes a general workflow for the conjugation of this compound to a protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in an anhydrous, water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Desalting columns for purification.
Procedure:
-
Prepare Reactants:
-
Ensure the TCO-modified protein is in the desired reaction buffer at a known concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare the this compound stock solution.
-
-
Reaction Setup:
-
Add a 1.05 to 1.5-fold molar excess of the this compound solution to the TCO-modified protein solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent protein denaturation or precipitation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30 to 60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts by size-exclusion chromatography (e.g., a desalting column).
-
-
Characterization and Storage:
-
Confirm the biotinylation of the protein using an appropriate method, such as a HABA assay.
-
Store the biotinylated protein conjugate at 4°C until further use.
-
Visualizations
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: A typical experimental workflow for Biotin-TCO ligation.
Caption: A troubleshooting decision tree for Biotin-TCO reactions.
References
Technical Support Center: Preventing Protein Aggregation with Biotin-PEG8-Me-Tet
Welcome to the technical support center for troubleshooting protein aggregation when using Biotin-PEG8-Me-Tet. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during the labeling of proteins with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional labeling reagent. It contains a biotin moiety for detection or purification, a hydrophilic PEG8 (polyethylene glycol) spacer to enhance solubility, and a methyl-tetrazine (Me-Tet) group. The methyl-tetrazine group is used in bioorthogonal "click chemistry," specifically in the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (TCO) tagged molecule. This allows for the highly specific and efficient covalent linking of the biotinylated protein to another molecule of interest in a biological system.
Q2: What are the main causes of protein aggregation when using this compound?
A2: Protein aggregation after labeling with this compound can be caused by several factors:
-
Increased Hydrophobicity: The methyl-tetrazine group is relatively hydrophobic. Attaching multiple tetrazine moieties to the protein surface can increase its overall hydrophobicity, leading to intermolecular hydrophobic interactions and subsequent aggregation.
-
High Degree of Labeling (DoL): Over-labeling the protein with the this compound reagent can alter the protein's surface charge and isoelectric point (pI), which can lead to reduced solubility and precipitation.
-
Suboptimal Reaction Conditions: Factors such as high protein concentration, elevated temperature, non-optimal pH, and the presence of organic solvents (like DMSO used to dissolve the reagent) can destabilize the protein and promote aggregation.
-
Protein Instability: The target protein itself may be inherently unstable, and the labeling process can further exacerbate this instability.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitates in your protein solution.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm can indicate light scattering due to the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for measuring the size distribution of particles in a solution. It can detect the presence of larger aggregates in a sample of monomeric protein.
-
Size-Exclusion Chromatography (SEC) and SEC with Multi-Angle Light Scattering (SEC-MALS): SEC separates proteins based on their size. The appearance of peaks eluting earlier than the monomeric protein is indicative of aggregation. SEC-MALS can provide an absolute measurement of the molar mass of the eluting species, allowing for accurate quantification of monomers, dimers, and larger oligomers.
Troubleshooting Guide
Issue 1: Protein precipitates immediately upon addition of this compound.
| Possible Cause | Recommended Action |
| High Local Concentration of Reagent/Solvent | Dissolve the this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution. Add the stock solution to the protein solution slowly and dropwise while gently stirring to ensure rapid and even distribution. |
| High Molar Excess of Reagent | Start with a lower molar excess of the this compound reagent. A 5-10 fold molar excess is a good starting point. Titrate the molar ratio to find the optimal balance between labeling efficiency and protein stability. |
| High Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL). High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation. |
Issue 2: Gradual increase in turbidity or aggregation during the labeling reaction.
| Possible Cause | Recommended Action |
| Suboptimal Buffer Conditions | Ensure the reaction buffer is amine-free (e.g., PBS or HEPES) and at an optimal pH for both the protein's stability and the NHS-ester reaction (typically pH 7.2-8.5). If the protein is unstable at alkaline pH, perform the reaction at a lower pH (e.g., 7.2-7.5), though this may slow down the reaction rate. |
| Elevated Reaction Temperature | Conduct the labeling reaction at a lower temperature. While room temperature for 1-2 hours is common, performing the reaction at 4°C for a longer duration (e.g., 4-12 hours) can improve the stability of sensitive proteins. |
| Protein Instability | Add stabilizing excipients to the reaction buffer. See the table below for recommended additives and their typical working concentrations. |
Issue 3: Aggregation is observed after purification of the labeled protein.
| Possible Cause | Recommended Action |
| Inappropriate Storage Buffer | The optimal storage buffer for the labeled protein may be different from the unlabeled protein due to changes in surface properties. Perform a buffer screen to identify the best storage conditions, varying the pH and ionic strength. |
| Concentration-Induced Aggregation | During concentration of the purified labeled protein, aggregation can occur. Concentrate the protein in smaller steps with intermittent gentle mixing. Consider adding stabilizing additives to the buffer before concentration. |
| Freeze-Thaw Instability | Aliquot the purified labeled protein into single-use volumes to avoid multiple freeze-thaw cycles. Consider adding a cryoprotectant like glycerol to the storage buffer. |
Quantitative Data on Anti-Aggregation Additives
The following table provides a summary of common additives used to prevent protein aggregation and their typical concentration ranges. The effectiveness of each additive is protein-dependent and should be empirically determined.
| Additive | Typical Concentration Range | Mechanism of Action |
| L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions and can increase the solubility of folding intermediates.[1][2] |
| Glycerol | 5 - 20% (v/v) | Stabilizes the native protein structure by promoting a more compact state and reduces the solvent dielectric constant.[3] |
| Sucrose/Trehalose | 5 - 10% (w/v) | Act as osmolytes, stabilizing the protein's native conformation. |
| Tween-20 / Polysorbate 20 | 0.01 - 0.1% (v/v) | Non-ionic detergents that can prevent hydrophobic interactions between protein molecules. |
| TCEP (Tris(2-carboxyethyl)phosphine) | 0.1 - 0.5 mM | A reducing agent that can prevent the formation of intermolecular disulfide bonds, if free cysteines are present and not the intended labeling site. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Antibody with this compound
This protocol is a general guideline and may require optimization for your specific antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
This compound.
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution. Add the reagent dropwise while gently vortexing. The final DMSO concentration should ideally be below 10% (v/v).[4]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C, protected from light.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DoL) and protein concentration using UV-Vis spectroscopy. Assess the aggregation state of the final product using DLS or SEC.
Protocol 2: Click Chemistry Reaction with a TCO-containing Molecule
Materials:
-
This compound labeled protein.
-
TCO-functionalized molecule of interest.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Mix the this compound labeled protein and the TCO-functionalized molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the TCO-reagent over the tetrazine-labeled protein is a common starting point.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid.
-
Purification (Optional): If necessary, purify the final conjugate from unreacted components using an appropriate method such as size-exclusion chromatography.
Visualizations
Experimental Workflow for this compound Labeling and Click Chemistry
Logical Relationship for Troubleshooting Protein Aggregation
Signaling Pathway Example: Pre-targeted Radioimmunotherapy
This compound can be used in pre-targeted radioimmunotherapy (PRIT). In this application, a tumor-specific antibody is first modified with a TCO group and administered to the patient. After the antibody has localized to the tumor and cleared from circulation, a radiolabeled tetrazine probe (which could be linked to biotin for other purposes) is administered. The tetrazine rapidly "clicks" with the TCO on the antibody at the tumor site, delivering a high concentration of radiation directly to the cancer cells while minimizing systemic exposure.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 3. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. furthlab.xyz [furthlab.xyz]
Effect of buffer conditions on Biotin-PEG8-Me-Tet stability and reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and reactivity of Biotin-PEG8-Me-Tet (Biotin-PEG8-Methyl-Tetrazine) under various buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a biotinylation reagent that incorporates a methyltetrazine moiety. Its primary application is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (TCO) functionalized molecules.[1][2] This allows for the highly specific and efficient labeling of biomolecules under physiological conditions. The PEG8 linker enhances aqueous solubility and provides spatial separation between the biotin and the conjugated molecule.[3]
Q2: What are the key factors influencing the stability of the methyltetrazine group in this compound?
The stability of the methyltetrazine ring is primarily affected by:
-
pH: Methyltetrazines are most stable in neutral to slightly acidic aqueous buffers, with an optimal pH range of 6.0 to 7.5.[4] Both strongly acidic and basic conditions can lead to accelerated degradation.
-
Temperature: Higher temperatures can increase the rate of degradation. For optimal stability, it is recommended to perform reactions at room temperature or 4°C and store the reagent at -20°C.[4]
-
Presence of Nucleophiles: The tetrazine ring is susceptible to nucleophilic attack. Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, BME) should be avoided as they can react with and degrade the tetrazine.
Q3: What is the optimal buffer for the reaction between this compound and a TCO-modified molecule?
The iEDDA reaction between methyltetrazine and TCO is robust and proceeds efficiently in a variety of common biological buffers. Phosphate-buffered saline (PBS) at a pH between 6.0 and 9.0 is a standard and effective choice. It is crucial to use amine-free buffers, especially if the TCO-containing molecule was functionalized using an NHS ester, to prevent unwanted side reactions.
Q4: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared in anhydrous DMSO or DMF and can be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months). It is advisable to prepare fresh solutions for each experiment to ensure maximum reactivity.
Troubleshooting Guides
Issue 1: Low or No Biotinylation of the Target Molecule
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Ensure the reagent has been stored correctly. Prepare fresh stock solutions in anhydrous DMSO or DMF before use. Assess the integrity of the stock solution by measuring its absorbance around 520-540 nm. A significant decrease in absorbance may indicate degradation. |
| Suboptimal Reaction Buffer | Verify the pH of your reaction buffer is within the recommended range of 6.0-9.0. Avoid buffers containing primary amines or thiols. If necessary, perform a buffer exchange of your TCO-modified molecule into a suitable buffer like PBS. |
| Inactive TCO-modified Molecule | Confirm the stability and correct storage of your TCO-functionalized molecule. TCO groups can be susceptible to oxidation. |
| Incorrect Stoichiometry | For optimal conjugation, a slight molar excess (typically 1.5 to 5-fold) of this compound over the TCO-modified molecule is often recommended. Titrate the reactants to determine the optimal molar ratio for your specific system. |
Issue 2: High Background Signal or Non-Specific Binding
| Possible Cause | Troubleshooting Steps |
| Excess Unreacted this compound | After the conjugation reaction, remove excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography. |
| Hydrophobic Interactions | The PEG8 linker is designed to increase hydrophilicity, but for some proteins, non-specific binding can still occur. Include a blocking step (e.g., with BSA) in your experimental workflow if applicable. |
| Contamination of Reagents | Ensure all buffers and reagents are of high purity and free from contaminants that might interfere with the reaction or subsequent detection steps. |
Quantitative Data Summary
The following tables summarize the stability and reactivity of methyltetrazine derivatives, which are structurally analogous to the reactive moiety in this compound.
Table 1: Stability of Methyltetrazine Derivatives in Aqueous Buffer
| Buffer Condition | Temperature | Observation | Citation |
| PBS, pH 7.4 | 37°C | More than 75% of phenyl methyl tetrazine remained after 12 hours. | |
| PBS, pH 7.4 | 37°C | Electron-donating alkyl-substituted tetrazines exhibited the highest stability over 14 hours. |
Note: This data is for methyltetrazine derivatives and serves as an estimate for the stability of this compound.
Table 2: Reactivity of Methyltetrazine with TCO
| Parameter | Value | Conditions | Citation |
| Second-Order Rate Constant (k₂) | Up to 1000 M⁻¹s⁻¹ | Aqueous media | |
| Optimal Reaction pH | 6.0 - 9.0 | PBS buffer | |
| Reaction Time | 10 - 60 minutes | Room Temperature |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol allows for the quantitative assessment of this compound stability under various buffer conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffers of interest (e.g., PBS at pH 5.4, 7.4, and 8.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: Dilute the stock solution into the different aqueous buffers to a final concentration of 1 mM.
-
Incubation: Incubate the samples at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of each sample.
-
HPLC Analysis:
-
Inject the aliquot onto the HPLC system.
-
Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the absorbance at the characteristic wavelength for the tetrazine chromophore (typically around 520-540 nm).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life under each condition.
-
Protocol 2: Monitoring this compound and TCO Ligation by UV-Vis Spectroscopy
This protocol describes how to monitor the progress of the iEDDA reaction by observing the disappearance of the tetrazine's characteristic color.
Materials:
-
This compound
-
TCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a solution of the TCO-functionalized molecule in the reaction buffer.
-
-
Reaction Setup:
-
In a quartz cuvette, dilute the this compound stock solution in the reaction buffer to a final concentration where the absorbance at its λmax (~520-540 nm) is between 0.5 and 1.0.
-
-
Initiation of Reaction:
-
Add a molar excess (at least 10-fold) of the TCO-functionalized molecule solution to the cuvette.
-
Mix rapidly and immediately start recording the absorbance at the tetrazine's λmax over time.
-
-
Data Analysis:
-
The disappearance of the tetrazine chromophore follows pseudo-first-order kinetics.
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO reagent.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Workflow for monitoring the reactivity of this compound with TCO.
Caption: Reaction scheme for this compound and a TCO-modified molecule.
References
Technical Support Center: Minimizing Non-Specific Binding of Biotin-PEG8-Me-Tet in Cellular Applications
Welcome to the technical support center for Biotin-PEG8-Me-Tet. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound?
A1: Non-specific binding is the undesirable adhesion of the this compound probe to cellular components other than the intended target. This can be caused by hydrophobic interactions, electrostatic forces, or binding to endogenous biotin-binding proteins.[1] This phenomenon can lead to high background signals, reducing the signal-to-noise ratio and potentially leading to false-positive results in imaging or pull-down assays.
Q2: How does the PEG8 linker in this compound help reduce non-specific binding?
A2: The polyethylene glycol (PEG) linker is a hydrophilic and flexible spacer. The PEG8 linker in your probe helps to create a hydration shell around the biotin and tetrazine moieties. This shell masks hydrophobic regions, reducing non-specific hydrophobic interactions with cellular surfaces and proteins.[1][2] The length of the PEG linker is a critical factor; a longer linker like PEG8 can provide a more effective shield against non-specific interactions compared to shorter linkers.[2]
Q3: What are the main causes of high background staining when using this compound?
A3: High background staining can arise from several factors:
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on cells or substrates.
-
Excessive Probe Concentration: Using too high a concentration of the this compound probe.
-
Insufficient Washing: Inadequate removal of unbound or weakly bound probes.
-
Endogenous Biotin: Some cell types have high levels of endogenous biotin, which can be recognized by detection reagents like streptavidin.[3]
-
Cell Health and Autofluorescence: Unhealthy or dead cells can exhibit increased non-specific uptake, and some cells have inherent autofluorescence.
-
Hydrophobic Interactions: The methyl-tetrazine moiety can sometimes contribute to non-specific binding due to its hydrophobicity.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: High Background in Fluorescence Imaging
If you are observing high background fluorescence in your imaging experiments, consider the following troubleshooting steps.
Troubleshooting Workflow for High Background Imaging
Caption: Troubleshooting flowchart for high background fluorescence.
-
Solution 1: Titrate the Probe Concentration:
-
Action: Perform a dose-response experiment to determine the optimal concentration of this compound that provides a good signal from your target with minimal background.
-
Rationale: Excess probe that does not bind to the target will contribute to background signal.
-
-
Solution 2: Optimize Blocking Conditions:
-
Action: Increase the concentration of your blocking agent or the incubation time. Consider trying different blocking agents.
-
Rationale: Inadequate blocking leaves non-specific sites on the cell surface available for the probe to bind.
-
-
Solution 3: Enhance Washing Steps:
-
Action: Increase the number and duration of wash steps after probe incubation. You can also increase the stringency of the wash buffer by adding a mild detergent like Tween-20 (0.05-0.1%).
-
Rationale: Thorough washing is crucial for removing unbound and weakly bound probes.
-
-
Solution 4: Block Endogenous Biotin:
-
Action: If you suspect endogenous biotin is an issue (common in tissues like liver and kidney), pre-incubate your cells with an avidin/streptavidin blocking kit before adding the biotinylated probe.
-
Rationale: This will saturate any endogenous biotin, preventing it from being detected by subsequent streptavidin-based reagents.
-
Issue 2: High Background in Pull-Down Assays
For researchers using this compound for affinity purification or pull-down experiments, high background can manifest as the co-purification of non-target proteins.
-
Solution 1: Pre-clear the Cell Lysate:
-
Action: Before adding your biotinylated probe, incubate the cell lysate with unconjugated streptavidin beads for 1-2 hours at 4°C.
-
Rationale: This step removes proteins that non-specifically bind to the beads.
-
-
Solution 2: Optimize Wash Buffer Composition:
-
Action: Increase the salt concentration (e.g., up to 1 M NaCl) or detergent concentration (e.g., 0.1-1% Triton X-100 or NP-40) in your wash buffers. Consider a series of washes with buffers of decreasing stringency.
-
Rationale: More stringent wash conditions can disrupt weak, non-specific protein-protein and protein-bead interactions.
-
-
Solution 3: Add a Competitor:
-
Action: After binding your biotinylated target to the streptavidin beads, perform a wash step with a buffer containing free biotin.
-
Rationale: This can help to block any remaining unoccupied biotin-binding sites on the streptavidin beads, preventing them from capturing endogenously biotinylated proteins from the lysate.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Recommended For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Low cost, readily available. | Can contain endogenous biotin; may not be the most effective blocker for all systems. | General blocking in immunofluorescence and pull-down assays. |
| Normal Serum | 5-10% (v/v) | Highly effective due to a mixture of proteins. | Must be from the same species as the secondary antibody to avoid cross-reactivity. | Immunohistochemistry and immunofluorescence. |
| Fish Gelatin | 0.1-1% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity. | May be less effective than serum for some applications. | Western blotting and immunofluorescence. |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective. | Contains endogenous biotin, making it unsuitable for biotin-streptavidin detection systems. | Western blotting (not with biotinylated probes). |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free and biotin-free. | Can be more expensive. | All applications, especially when endogenous biotin is a concern. |
Table 2: Effect of PEG Linker Length on Probe Properties
| Property | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12) | Rationale |
| Solubility | Moderate | High | Longer PEG chains are more hydrophilic, improving solubility in aqueous buffers. |
| Non-specific Binding | Moderate Reduction | Significant Reduction | The longer PEG chain provides a better steric shield, minimizing non-specific interactions. |
| Blood Circulation Time | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance. |
| Reaction Kinetics | Generally Faster | May be slightly reduced | Very long linkers could potentially cause some steric hindrance, although this effect is usually minor. |
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells with this compound
This protocol assumes a pre-targeting approach where the target of interest is first labeled with a TCO-modified antibody or small molecule.
Experimental Workflow for Live Cell Staining
Caption: A typical experimental workflow for live-cell imaging.
-
Cell Preparation:
-
Seed cells on a suitable imaging plate or coverslip and allow them to adhere and reach the desired confluency.
-
-
Target Labeling (TCO):
-
Incubate cells with the TCO-modified targeting molecule (e.g., antibody) at a pre-optimized concentration in appropriate media or buffer for 1-2 hours at 37°C or 4°C.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unbound TCO-reagent.
-
-
Blocking:
-
Incubate the cells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.
-
-
This compound Labeling:
-
Incubate the cells with this compound at the optimized concentration (typically in the low micromolar range) in blocking buffer for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS containing 0.1% BSA to remove unbound this compound.
-
-
Detection:
-
Incubate the cells with a fluorescently labeled streptavidin conjugate in blocking buffer for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells three to five times with PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Affinity Pull-Down of Cellular Proteins
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of streptavidin-conjugated magnetic beads to the cell lysate and incubate with gentle rotation for 1-2 hours at 4°C.
-
Remove the beads using a magnetic stand.
-
-
This compound Labeling:
-
Add the this compound probe (conjugated to your molecule of interest) to the pre-cleared lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Biotinylated Complexes:
-
Add a fresh aliquot of streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Collect the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with a stringent wash buffer (e.g., lysis buffer with increased salt and/or detergent concentration).
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Signaling Pathway and Logical Relationship Diagrams
Pre-targeting Strategy with this compound
Caption: Logical flow of a pre-targeting experiment using this compound.
References
Technical Support Center: Optimizing Imaging Studies with Biotin-PEG8-Me-Tet
Welcome to the technical support center for Biotin-PEG8-Me-Tet. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in your imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for imaging?
A1: this compound is a bioorthogonal labeling reagent. It consists of three key components:
-
Biotin: A small molecule with an exceptionally high affinity for streptavidin and avidin. This interaction is widely used for detection and purification.
-
PEG8: An eight-unit polyethylene glycol (PEG) spacer. This hydrophilic linker increases the solubility of the molecule in aqueous buffers and provides a flexible spacer arm to minimize steric hindrance between the biotin and the target.
-
Me-Tet (Methyl-Tetrazine): A highly reactive dienophile that rapidly and specifically reacts with a trans-cyclooctene (TCO) group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This is a type of "click chemistry" that is bioorthogonal, meaning it occurs efficiently in complex biological systems without interfering with native biochemical processes.
In a typical imaging experiment, a target of interest (e.g., a protein, glycan, or other biomolecule) is first labeled with a TCO group. Then, this compound is introduced and reacts with the TCO, effectively tagging the target with biotin. Subsequently, a fluorescently-labeled streptavidin or avidin is added, which binds to the biotin, allowing for visualization and signal amplification.
Q2: What are the advantages of using a methyl-tetrazine (Me-Tet) moiety?
A2: Methyl-tetrazines are a class of tetrazines known for their exceptional kinetics in iEDDA reactions. This translates to faster labeling at lower concentrations, which can be advantageous for live-cell imaging by minimizing perturbation to the biological system and reducing the time required for the labeling step.
Q3: Why is the PEG8 linker important?
A3: The PEG8 linker serves two primary purposes. Firstly, it enhances the hydrophilicity of the overall molecule, improving its solubility in aqueous buffers commonly used in biological experiments. Secondly, the length of the PEG spacer provides a flexible arm that separates the biotin from the tetrazine and, ultimately, the target molecule. This separation can reduce the likelihood of steric hindrance, allowing for more efficient binding of the larger streptavidin-fluorophore conjugate to the biotin.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Recommendation |
| Non-specific binding of this compound | • Increase the number and duration of wash steps after incubation with the tetrazine probe. • Incorporate a blocking step (e.g., with Bovine Serum Albumin - BSA) before adding the this compound. |
| Excess unbound probe | • Optimize the concentration of this compound; use the lowest concentration that still provides a robust signal. • Ensure thorough washing after the tetrazine incubation step. |
| Cellular autofluorescence | • Image a control sample of unlabeled cells to determine the level of endogenous fluorescence. • If possible, use a fluorophore in the near-infrared (NIR) spectrum, as autofluorescence is typically lower in this range. • Utilize spectral imaging and linear unmixing if your microscopy system supports it to computationally separate the specific signal from the autofluorescence. |
| Contaminated buffers or reagents | • Prepare fresh buffers for each experiment. • Ensure that buffers do not contain primary amines (e.g., Tris or glycine) if any NHS ester chemistry was used in preceding steps, as these can compete with the desired reaction. |
Issue 2: Weak or No Signal
A faint or absent signal can be due to a number of factors related to the reaction efficiency or the imaging setup.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient TCO labeling of the target | • Confirm that the TCO-functionalized probe has been successfully conjugated to your target of interest. • Optimize the concentration and incubation time for the TCO-labeling step. |
| Slow or incomplete iEDDA reaction | • While methyl-tetrazines are fast, ensure sufficient incubation time. You can perform a time-course experiment to determine the optimal reaction time for your system. • Increase the concentration of this compound. The reaction rate is dependent on the concentration of both reactants. |
| Degradation of this compound | • Prepare fresh solutions of this compound from a stock solution stored under recommended conditions (typically -20°C, protected from light and moisture). • For aqueous working solutions, prepare them immediately before use. |
| Suboptimal imaging parameters | • Increase the exposure time or laser power on the microscope. • Ensure you are using the correct filter sets for your chosen fluorophore. |
Experimental Protocols
This section provides a general protocol for live-cell imaging using this compound. Note that optimal concentrations and incubation times should be determined empirically for each specific cell type and target.
Protocol: Live-Cell Labeling and Imaging
This protocol assumes that the target of interest has already been labeled with a TCO group.
Materials:
-
Live cells expressing a TCO-labeled biomolecule
-
This compound (stock solution in anhydrous DMSO)
-
Cell culture medium (pre-warmed)
-
Phosphate-buffered saline (PBS, pre-warmed)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 647)
-
Hoechst 33342 or other nuclear stain (optional)
-
Imaging-compatible plates or coverslips
Procedure:
-
Cell Preparation: Culture cells on imaging plates or coverslips to the desired confluency.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.
-
This compound Incubation:
-
Dilute the this compound stock solution to the desired final concentration (a starting point of 10-25 µM is recommended) in pre-warmed cell culture medium.
-
Incubate the cells with this solution for 15-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with pre-warmed PBS to remove unbound this compound.
-
Streptavidin-Fluorophore Incubation:
-
Dilute the fluorescently-labeled streptavidin to its recommended working concentration in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the streptavidin solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three to five times with PBS to remove unbound streptavidin.
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain according to the manufacturer's protocol.
-
Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium and proceed with fluorescence microscopy using the appropriate filter sets.
Control Experiments:
-
No TCO Control: Cells not labeled with the TCO group but subjected to the same this compound and streptavidin labeling protocol to assess non-specific binding.
-
No Tetrazine Control: TCO-labeled cells incubated with the fluorescently-labeled streptavidin without prior treatment with this compound to check for non-specific binding of the streptavidin.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for bioorthogonal labeling and imaging using this compound.
Logical Relationship for Troubleshooting High Background
Caption: Troubleshooting logic for addressing high background signal in imaging experiments.
Technical Support Center: Stability and Use of Biotin-PEG8-Me-Tet
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Biotin-PEG8-Me-Tet in cell culture media and helps troubleshoot common issues encountered during its use in bioorthogonal labeling experiments.
Troubleshooting Guide
This guide addresses frequent problems, their potential causes, and solutions to ensure the successful application of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal in Downstream Detection (e.g., Streptavidin Blot or Imaging) | 1. Degradation of the Methyltetrazine (Me-Tet) Moiety: The Me-Tet ring can degrade in aqueous cell culture media, particularly over extended incubation times. This degradation is accelerated by nucleophiles present in the media.[1] 2. Reaction with Media Components: Primary amines (from amino acids like glycine) and thiols (from cysteine) in the cell culture medium can react with or contribute to the degradation of the tetrazine ring.[1] 3. Hydrolysis of a Reactive Ester (if applicable): If a variant with a reactive group like an NHS ester is used for conjugation, it may hydrolyze before reacting with the target.[1] | a. Minimize the incubation time of this compound in the cell culture medium. b. Prepare fresh solutions of this compound for each experiment. Do not use previously prepared and stored solutions.[1] c. Perform a stability test of this compound in your specific medium (see Experimental Protocols section). d. If possible, conduct the labeling step in a buffer that does not contain primary amines or thiols, such as phosphate-buffered saline (PBS).[1] |
| High Background or Non-Specific Signal | 1. Non-specific Binding: The this compound compound may non-specifically adhere to cells or other surfaces. 2. Reaction with Cellular Components: Tetrazines can exhibit some level of non-specific reactivity with cellular proteins, especially those with accessible thiol groups. | a. Increase the number of washing steps after incubation with this compound. b. Include a blocking step with a protein like Bovine Serum Albumin (BSA) in your protocol. c. Optimize the concentration of this compound to the lowest effective level. |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Stability: The stability of this compound can be affected by the age of the stock solution and the specific lot of cell culture medium or serum. 2. Inconsistent Incubation Times or Temperatures: Minor variations in experimental conditions can lead to different degrees of degradation. | a. Use freshly prepared stock solutions for each experiment. b. Qualify new lots of media and serum for their impact on the stability of the reagent. c. Strictly adhere to a standardized protocol with consistent incubation times and temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in complete cell culture medium (e.g., DMEM + 10% FBS)?
A1: The stability of this compound in cell culture media can vary depending on several factors, including the media composition, pH, and temperature. While methyltetrazines are among the more stable tetrazines for bioorthogonal chemistry, they are susceptible to slow degradation in aqueous environments. Studies on similar methyltetrazine-containing molecules have shown high stability, with over 95% of a methyl-phenyl-tetrazine remaining intact after 12 hours in cell growth medium at 37°C. For critical experiments, it is highly recommended to assess the stability under your specific conditions.
Q2: What factors can influence the stability of this compound?
A2: The primary factors influencing stability are:
-
pH: Tetrazines are generally more stable at a neutral to mildly acidic pH (6.0-7.5) and can degrade in basic conditions.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Buffer/Media Composition: Components in cell culture media, such as amino acids (e.g., glycine, cysteine) and other nucleophiles, can contribute to the degradation of the tetrazine ring.
-
Presence of Nucleophiles: Strong nucleophiles can attack the electron-deficient tetrazine ring, leading to its degradation.
-
Exposure to Light: Tetrazine solutions should be protected from light to prevent potential degradation.
Q3: How should I prepare and store this compound for optimal stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions should be prepared in an anhydrous solvent such as DMSO or DMF and can be stored at -20°C or -80°C for short periods (up to one month). It is crucial to minimize freeze-thaw cycles. For experiments, it is best to prepare fresh dilutions in your desired buffer or medium immediately before adding them to cells.
Q4: Can I pre-mix this compound in cell culture medium and store it?
A4: This is not recommended. Due to the potential for degradation in aqueous media, especially in a complex mixture like cell culture medium, you should add freshly diluted this compound to your cells immediately after preparation.
Q5: What are the potential degradation products of this compound in cell culture media?
A5: While the specific degradation products are not extensively documented, a plausible pathway involves the hydrolytic decomposition of the tetrazine ring. This can lead to the formation of dihydrotetrazine intermediates, which can further decompose, often with the elimination of nitrogen gas (N₂).
Quantitative Stability Data
| Compound Type | Condition | Time (hours) | % Remaining |
| Methyl-phenyl-tetrazine | Cell Growth Medium, 37°C | 12 | >95% |
| Bis-sulfone-PEG4-Tetrazine | Serum-containing media | 24-48 | Generally good stability |
| Diethylamino-substituted tetrazine | DMEM + 10% FBS, 37°C | Several | Gradual decrease expected |
Note: This data is for structurally similar compounds and should be used as a general guideline. Stability of this compound should be empirically determined for your specific experimental conditions.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol provides a method to quantitatively assess the stability of this compound in your specific cell culture medium over time.
1. Objective: To determine the stability of this compound in a given cell culture medium at 37°C over a time course.
2. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-purity water and acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector and a C18 reverse-phase column
3. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Incubation in Cell Culture Medium:
-
In separate sterile microcentrifuge tubes, dilute the 10 mM this compound stock solution to a final concentration of 100 µM in your pre-warmed (37°C) cell culture medium.
-
Prepare a control tube with 100 µM this compound in PBS.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), take an aliquot from each tube.
-
To stop further degradation and precipitate proteins, add four volumes of cold acetonitrile to the aliquot, vortex, and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to a clean tube for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Develop a suitable gradient (e.g., 5-95% B over 20 minutes) to resolve the this compound peak.
-
Detection: Monitor the absorbance at the characteristic wavelength for the tetrazine (typically around 520-540 nm) and also at a wavelength suitable for the biotin portion if needed (around 210 nm).
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Normalize the peak area at each time point to the peak area at time 0 to determine the percentage of the compound remaining.
-
Plot the percentage of remaining this compound against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Addressing Poor Solubility of Biotin-PEG8-Me-Tet Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Biotin-PEG8-Me-Tet conjugates.
Troubleshooting Guide
Problem: Precipitate forms when dissolving the this compound conjugate in an aqueous buffer.
Possible Causes:
-
Hydrophobicity: While the PEG8 linker enhances water solubility, the biotin and methyl-tetrazine moieties can still contribute to overall hydrophobicity, leading to poor solubility in purely aqueous solutions.[1][2]
-
Aggregation: At high concentrations, conjugate molecules may aggregate and precipitate out of solution.
-
Incorrect pH: The solubility of the conjugate can be pH-dependent.
Solutions:
-
Use of a Co-solvent: First, dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[3][4] Then, slowly add the aqueous buffer to the dissolved conjugate while vortexing. It is recommended that the final concentration of the organic solvent be kept low (e.g., <10%) in the final solution to avoid adverse effects in biological assays.[5]
-
Sonication: After adding the conjugate to the solvent, sonicate the mixture. This can help to break up aggregates and enhance dissolution.
-
Gentle Heating: Gently warm the solution (e.g., to 37°C) to improve solubility. However, be cautious as excessive heat can lead to degradation of the conjugate.
-
pH Adjustment: If the conjugate has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Experiment with a range of pH values to find the optimal condition. For biotin, for instance, solubility is known to increase in alkaline conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a high-concentration stock solution, it is recommended to use a high-purity, anhydrous organic solvent such as DMSO or DMF. These solvents are generally effective at dissolving the conjugate. Stock solutions in these solvents can typically be stored at -20°C or -80°C for extended periods.
Q2: How should I store the this compound conjugate, both as a solid and in solution?
A2: As a solid, the conjugate should be stored at -20°C, desiccated, and protected from light. Once in solution, particularly in an organic solvent like DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Aqueous solutions should be prepared fresh for each experiment.
Q3: Can I prepare and store aqueous solutions of this compound?
A3: It is generally not recommended to store aqueous solutions of tetrazine-containing conjugates for long periods. The tetrazine ring can be susceptible to degradation in aqueous environments, a process that can be pH-dependent. It is best to prepare aqueous working solutions fresh from a stock in an organic solvent immediately before use.
Q4: My this compound solution has lost its characteristic pink/red color. What does this mean?
A4: The color of a tetrazine solution is indicative of the integrity of the tetrazine ring. A loss of color suggests that the tetrazine moiety has degraded, which will render the conjugate inactive for its intended bioorthogonal reaction. This can be caused by exposure to harsh pH conditions, certain nucleophiles, or prolonged exposure to light.
Q5: What is the role of the PEG8 linker in the solubility of the conjugate?
A5: The polyethylene glycol (PEG) linker is included in the conjugate's structure to increase its hydrophilicity and, therefore, its solubility in aqueous solutions. The PEG linker can also reduce steric hindrance and minimize non-specific binding.
Quantitative Data Summary
The following table summarizes the solubility of similar Biotin-PEG-Tetrazine compounds in commonly used solvents. Please note that the exact solubility of this compound may vary slightly.
| Compound | Solvent | Reported Solubility | Reference |
| Biotin-PEG4-methyltetrazine | DMSO | 50 mg/mL (requires sonication) | |
| Biotin-PEG3-methyltetrazine | DMSO, DMF | Soluble (specific concentration not provided) | |
| Biotin-PEG8-amine | Water, DMSO, DCM, DMF | Soluble (specific concentration not provided) | |
| Biotin-PEG8-acid | DMSO | 125 mg/mL (requires sonication) |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound
This protocol outlines a general method for determining the kinetic solubility of the conjugate in an aqueous buffer using UV-Vis spectroscopy.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., with a 0.45 µm filter)
-
96-well UV-transparent microplates
-
UV-Vis microplate reader
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of the this compound conjugate and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilution: Prepare a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger, fixed volume of the aqueous buffer in the wells of a 96-well plate. This will create a range of conjugate concentrations in a solution with a low percentage of DMSO.
-
Equilibration: Allow the solutions to equilibrate at room temperature for a set period (e.g., 2 hours), during which time any precipitate will form.
-
Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate the soluble fraction from any precipitate.
-
UV-Vis Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the wavelength of maximum absorbance for the tetrazine moiety (typically around 520-540 nm).
-
Data Analysis: Create a standard curve using the absorbance readings of the serial dilutions in DMSO. Use this curve to determine the concentration of the conjugate in the filtered aqueous solutions. The highest concentration that remains in solution is the kinetic solubility.
Visualizations
Caption: A workflow for troubleshooting the poor solubility of this compound conjugates.
Caption: An experimental workflow for determining the kinetic solubility of a bioconjugate.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. Biotin-PEG3-methyltetrazine, 1835759-81-3 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimizing molar excess of Biotin-PEG8-Me-Tet for efficient labeling
Welcome to the technical support center for optimizing the use of Biotin-PEG8-Me-Tet for efficient labeling of your target biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental setup, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for the this compound labeling reaction?
A1: The labeling reaction is based on a bioorthogonal "click chemistry" known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction occurs between the methyltetrazine (MeTz) moiety on the this compound reagent and a trans-cyclooctene (TCO) group that has been incorporated into your target biomolecule.[1][2] The reaction is highly efficient, selective, and proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[2]
Q2: What is the recommended molar excess of this compound to use for labeling?
A2: For optimal labeling, a slight molar excess of the this compound reagent over the TCO-modified biomolecule is recommended. A common starting point is a 1.5 to 5-fold molar excess. However, the ideal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your particular system.
Q3: What are the optimal reaction conditions (buffer, pH, temperature, and time)?
A3: The this compound reaction is robust and works well in a variety of common biological buffers.
-
Buffer: Phosphate-buffered saline (PBS) is a standard and effective choice. It is important to use amine-free buffers, such as PBS, if your TCO-functionalized molecule was prepared using an NHS ester, as amine-containing buffers (e.g., Tris or glycine) will compete with the intended reaction.
-
pH: The reaction proceeds efficiently over a pH range of 6.0 to 9.0.
-
Temperature: The reaction is typically performed at room temperature (20-25°C). For sensitive biomolecules, the reaction can be conducted at 4°C, though this may require a longer incubation time.
-
Time: The reaction is exceptionally fast and is often complete within 30 to 120 minutes at room temperature.
Q4: How can I monitor the progress of the labeling reaction?
A4: The progress of the reaction can be conveniently monitored spectrophotometrically. The tetrazine group has a characteristic pink or red color and a distinct absorbance in the visible range (around 510-550 nm). As the reaction proceeds and the tetrazine is consumed, this color and absorbance will decrease, providing a visual or quantitative way to track the conjugation.
Q5: What is the purpose of the PEG8 spacer arm in this compound?
A5: The polyethylene glycol (PEG8) spacer arm serves two main purposes. Firstly, it enhances the water solubility of the biotinylation reagent, which is beneficial for reactions in aqueous biological buffers. Secondly, the long, flexible spacer helps to minimize steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin or streptavidin in downstream applications.
Data Presentation
The following table summarizes the key quantitative parameters for optimizing the this compound labeling reaction.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 1.5 to 5-fold | The optimal ratio should be determined empirically for each specific application. |
| Reaction Temperature | 4°C - 37°C | Room temperature (20-25°C) is generally sufficient. Lower temperatures can be used for sensitive biomolecules. |
| Reaction pH | 6.0 - 9.0 | The reaction is tolerant of a range of pH values typical for biological samples. |
| Reaction Time | 30 - 120 minutes | The reaction is very rapid, but can be extended if necessary, especially at lower temperatures. |
| Typical Conjugation Efficiency | > 90% | High efficiency is achievable under optimal conditions. |
Experimental Protocols
Protocol: Labeling a TCO-Modified Protein with this compound
This protocol provides a general procedure for the biotinylation of a protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-modified protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for this compound: Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10) for purification
Procedure:
-
Prepare the TCO-Modified Protein: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 200 µL of DMSO to create a 10 mg/mL stock solution.
-
Calculate Reactant Volumes: Determine the volumes of the TCO-modified protein solution and the this compound stock solution required to achieve the desired molar excess (e.g., 5-fold excess of the biotin reagent).
-
Initiate the Labeling Reaction: Add the calculated volume of the this compound stock solution to the TCO-modified protein solution. Mix gently by pipetting or brief vortexing at a low speed.
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature.
-
Purification: After the incubation is complete, remove the excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the purified biotinylated protein.
-
Confirmation of Biotinylation (Optional): The success of the labeling can be confirmed using methods such as SDS-PAGE (which may show a slight increase in molecular weight), mass spectrometry, or a Western blot using a streptavidin-HRP conjugate to detect the incorporated biotin.
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the stability of the parent protein, typically at -20°C or -80°C in aliquots.
Mandatory Visualization
Caption: Workflow for labeling a TCO-modified protein with this compound.
Caption: The iEDDA reaction between this compound and a TCO-biomolecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Insufficient molar excess of this compound. | Increase the molar ratio of the biotinylation reagent (e.g., up to 5-fold excess). |
| Inactive TCO groups on the biomolecule. | Ensure the TCO-modified biomolecule has been stored correctly and its activity is confirmed. | |
| Reaction time is too short. | Increase the incubation time, especially if the reaction is performed at a lower temperature. | |
| Degraded this compound reagent. | Ensure the reagent has been stored properly under dry conditions at -20°C or -80°C. Prepare fresh stock solutions in anhydrous DMSO or DMF. | |
| Precipitation of Biomolecule during Labeling | High concentration of organic solvent from the stock solution. | Use a more concentrated stock solution of this compound to minimize the volume of organic solvent added to the reaction. |
| The biomolecule is not stable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C). | |
| High Background/Non-specific Binding in Downstream Applications | Excess unreacted this compound. | Ensure thorough removal of the unreacted labeling reagent after the reaction using appropriate purification methods like a desalting column or dialysis. |
References
Validation & Comparative
Validating Biotin-PEG8-Me-Tet Labeling: A Comparative Guide for Western Blot Analysis
For researchers, scientists, and drug development professionals, the accurate and efficient biotinylation of proteins is crucial for a multitude of applications, including protein detection, purification, and interaction studies. The validation of this labeling is a critical step, with Western blot analysis being a cornerstone technique. This guide provides an objective comparison of Biotin-PEG8-Me-Tet, a modern bioorthogonal labeling reagent, with traditional amine-reactive biotinylation reagents, offering supporting experimental context and detailed protocols for validation by Western blot.
Performance Comparison: this compound vs. Amine-Reactive Biotinylation Reagents
The primary difference between this compound and conventional reagents like NHS-Biotin lies in their labeling chemistry. This compound utilizes a bioorthogonal "click chemistry" reaction, specifically an inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between a methyltetrazine (Me-Tet) moiety and a trans-cyclooctene (TCO) group.[1][2] This reaction is highly specific and occurs under mild physiological conditions.[1][2] In contrast, traditional reagents such as N-hydroxysuccinimide (NHS)-Biotin react with primary amines (e.g., lysine residues) on the protein surface, a less specific method due to the abundance of these amines.[1]
This difference in chemistry leads to significant performance advantages for this compound, as outlined in the hypothetical comparative data below. This data is illustrative and based on the expected outcomes from the differing chemistries.
| Feature | This compound (Click Chemistry) | NHS-Biotin (Amine-Reactive) | Sulfo-NHS-LC-Biotin (Amine-Reactive) |
| Labeling Specificity | High (Site-specific to pre-introduced TCO group) | Moderate (Targets all accessible primary amines) | Moderate (Targets all accessible primary amines) |
| Labeling Efficiency | High and consistent | Variable, dependent on protein and reaction conditions | Variable, dependent on protein and reaction conditions |
| Control over Labeling Stoichiometry | High (Can be precisely controlled) | Low (Often results in a heterogeneous population of labeled proteins) | Low (Often results in a heterogeneous population of labeled proteins) |
| Western Blot Signal-to-Noise Ratio | High | Moderate | Moderate to High |
| Band Uniformity on Western Blot | Sharp, uniform bands | Potential for band broadening or smearing | Potential for band broadening or smearing |
| Workflow Complexity | Two-step (TCO modification followed by biotinylation) | One-step | One-step |
Experimental Protocols
I. Protein Labeling with this compound (Two-Step Protocol)
This protocol first involves the introduction of a TCO group onto the target protein, followed by the specific reaction with this compound.
A. TCO-Modification of Target Protein:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of a TCO-NHS ester (e.g., 10 mM) in anhydrous DMSO.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted TCO-NHS ester by dialysis or using a desalting column.
B. Biotinylation with this compound:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Labeling Reaction: Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the decrease in the characteristic absorbance of the tetrazine moiety (around 520 nm).
-
Quenching (Optional): The reaction is typically complete within an hour. If necessary, any unreacted tetrazine can be quenched by adding a small molecule TCO derivative.
-
Storage: The biotinylated protein is now ready for Western blot analysis or can be stored at -20°C or -80°C.
II. Western Blot Validation of Biotinylated Proteins
This protocol is applicable for detecting proteins labeled with any biotinylation reagent.
-
SDS-PAGE: Separate the biotinylated protein samples (and unlabeled controls) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer (typically 1:1,000 to 1:20,000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Chemiluminescent Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Signal aAcquisition: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Quantitative Analysis: Quantify the band intensities using image analysis software. For comparative studies, ensure equal protein loading by normalizing to a loading control like beta-actin or by total protein staining.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound Labeling and Western Blot Validation.
Caption: Simplified EGFR Signaling Pathway for Biotinylation Studies.
Conclusion
The validation of protein biotinylation by Western blot is an indispensable step in many research workflows. While traditional amine-reactive methods are widely used, the emergence of bioorthogonal labeling reagents like this compound offers significant advantages in terms of specificity, efficiency, and control. The two-step click chemistry approach, although more complex, can lead to more reliable and reproducible Western blot data, characterized by sharp bands and a high signal-to-noise ratio. The choice of biotinylation reagent will ultimately depend on the specific experimental needs, but for applications requiring precise control and high efficiency, this compound presents a superior alternative.
References
Confirming Biotin-PEG8-Me-Tetrazine Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise confirmation of molecular linkages is paramount. This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for verifying the successful conjugation of Biotin-PEG8-Me-Tetrazine to trans-cyclooctene (TCO)-modified biomolecules. Experimental data and detailed protocols are presented to support the objective evaluation of each method's performance.
The conjugation of Biotin-PEG8-Me-Tetrazine to a TCO-functionalized protein or peptide is a powerful tool in bioconjugation, leveraging the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction. Verifying the successful formation of this covalent bond is a critical step in any workflow. Mass spectrometry (MS) stands out as a premier method for this purpose, offering direct and precise mass measurement of the resulting conjugate.
Performance Comparison: Mass Spectrometry vs. Alternatives
The choice of analytical technique for conjugation confirmation depends on the specific requirements of the experiment, including the need for quantitative data, the nature of the biomolecule, and available instrumentation.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Principle | Measures the mass-to-charge ratio of ions to determine molecular weight. | Separates molecules based on their physicochemical properties (e.g., hydrophobicity, size). | Separates proteins based on their molecular weight. |
| Data Output | Precise mass of reactants and products. Can provide quantitative data on conversion efficiency. | Chromatogram showing peaks for reactants and products with corresponding retention times. | Gel image showing bands corresponding to the molecular weight of proteins. |
| Quantitative Capability | High. Can determine conjugation efficiency by comparing ion intensities of conjugated and unconjugated species. | Moderate to High. Can quantify by integrating peak areas, but requires standards for accurate concentration determination. | Low to Moderate. Primarily qualitative, but densitometry can provide semi-quantitative estimates. |
| Specificity | High. Directly confirms the expected mass shift corresponding to the Biotin-PEG8-Me-Tetrazine addition. | Moderate. Retention time shifts indicate a change in the molecule, but do not directly confirm the identity of the modification. | Low. A shift in band size suggests an increase in mass, but lacks specificity for the type of modification. |
| Sensitivity | High. Can detect small amounts of sample and low levels of conjugation. | High. Sensitive detection methods (e.g., UV, fluorescence) are available. | Moderate. Requires sufficient material for visualization by staining. |
| Limitations | Can be complex to operate and requires specialized equipment. Sample preparation is critical. | Co-elution of species can complicate analysis. Does not provide direct mass confirmation. | Low resolution may not distinguish small mass changes. Not suitable for small molecules or peptides. |
Experimental Data: Confirming Conjugation
While specific quantitative data for the conjugation efficiency of Biotin-PEG8-Me-Tetrazine is often application-dependent, the principles of analysis remain consistent. For example, in a typical reaction, a TCO-modified peptide is reacted with an excess of Biotin-PEG8-Me-Tetrazine.
Mass Spectrometry Data:
Upon successful conjugation, the mass spectrum will show a decrease in the ion signal corresponding to the unconjugated TCO-peptide and the appearance of a new, higher mass peak. The mass difference between these two peaks should precisely match the mass of the added Biotin-PEG8-Me-Tetrazine moiety (Molecular Weight: ~851.02 Da). The ratio of the ion intensities of the conjugated and unconjugated peptide can be used to estimate the conjugation efficiency. For instance, a study on a similar tetrazine ligation reported conjugation efficiencies greater than 95% as determined by mass spectrometry.[1]
Table 1: Expected Mass Shift upon Biotin-PEG8-Me-Tetrazine Conjugation
| Analyte | Expected Mass (Da) | Observed Mass Shift (Da) |
| Unconjugated TCO-Peptide | Varies | - |
| Biotin-PEG8-Me-Tetrazine | ~851.02 | - |
| Conjugated Peptide | Mass of TCO-Peptide + ~851.02 | ~851.02 |
Experimental Protocols
Protocol 1: Conjugation of Biotin-PEG8-Me-Tetrazine to a TCO-Modified Peptide
Materials:
-
TCO-modified peptide
-
Biotin-PEG8-Me-Tetrazine
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., C18 ZipTip)
Procedure:
-
Reagent Preparation: Prepare a stock solution of Biotin-PEG8-Me-Tetrazine (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Reaction Setup: Dissolve the TCO-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Conjugation: Add a 3-5 molar excess of the Biotin-PEG8-Me-Tetrazine stock solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
-
Purification: Remove excess, unreacted Biotin-PEG8-Me-Tetrazine using a desalting column according to the manufacturer's instructions.
Protocol 2: Confirmation of Conjugation by LC-MS
Instrumentation and Columns:
-
Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 column suitable for peptide or protein separation.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute the purified conjugate from Protocol 1 to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
LC Separation: Inject the sample onto the LC system. Use a gradient of Mobile Phase B to elute the conjugated peptide. A typical gradient might be 5-95% B over 30 minutes.
-
MS Analysis: Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the neutral mass of the unconjugated and conjugated peptides. Calculate the mass difference to confirm the addition of the Biotin-PEG8-Me-Tetrazine moiety.
Mandatory Visualizations
References
A Head-to-Head Comparison of Peptide Labeling Reagents for Mass Shift Analysis: Biotin-PEG8-Me-Tet and Its Alternatives
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the selection of an appropriate peptide labeling reagent is a critical determinant for successful target identification and quantification. This guide provides an objective comparison of Biotin-PEG8-Me-Tet with established alternatives, namely NHS-Biotin and iTRAQ, for mass shift analysis of peptides. The information presented herein is supported by a summary of key performance metrics, detailed experimental protocols, and visual workflows to facilitate an informed decision-making process.
The advent of bioorthogonal chemistry has expanded the toolkit for chemical proteomics, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) offering exceptional specificity and reaction kinetics. This compound leverages this chemistry, providing a biotin handle for enrichment and a PEG8 spacer to enhance solubility and reduce steric hindrance. This guide will evaluate the performance of this modern reagent against the more traditional NHS-ester chemistry for biotinylation and the well-established iTRAQ reagents for isobaric labeling.
Performance Comparison of Peptide Labeling Reagents
The choice of a labeling reagent significantly influences the outcome of a mass shift analysis experiment. The following table summarizes the key characteristics of this compound, NHS-Biotin, and iTRAQ to aid in selecting the most suitable reagent for a given research objective.
| Feature | This compound | NHS-Biotin | iTRAQ (4-plex/8-plex) |
| Labeling Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a TCO-modified peptide. | N-hydroxysuccinimide ester chemistry targeting primary amines. | N-hydroxysuccinimide ester chemistry targeting primary amines. |
| Specificity | Highly specific for TCO-modified residues, enabling site-specific labeling. | Reacts with primary amines (N-terminus and lysine side chains), leading to multiple and potentially heterogeneous labeling. | Reacts with primary amines (N-terminus and lysine side chains). |
| Reaction Kinetics | Extremely fast, often completing within minutes at room temperature.[1] | Slower reaction times, typically requiring 30 minutes to 2 hours.[2] | Typically requires a 1-hour incubation.[3] |
| Mass Shift | Predictable and uniform mass shift per labeled site. | Variable mass shift depending on the number of biotin molecules incorporated. | Isobaric tags result in the same mass shift for all labeled peptides in MS1.[4] |
| Quantification Strategy | Relative quantification based on MS1 peak intensities of labeled vs. unlabeled peptides or through isotopic variants of the tag. | Primarily for enrichment; quantification is challenging due to heterogeneous labeling. | Relative quantification based on the intensity of reporter ions in the MS2 spectrum.[4] |
| Multiplexing Capability | Limited multiplexing unless isotopic versions of the tag are used. | Not suitable for multiplexed quantification. | 4-plex or 8-plex capabilities, allowing for the simultaneous comparison of multiple samples. |
| Potential Side Reactions | Minimal side reactions in a biological context due to the bioorthogonal nature of the chemistry. | Potential for off-target reactions with other nucleophiles, though generally selective for primary amines. | Similar to other NHS esters, with potential for side reactions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving reliable and comparable results. The following sections provide step-by-step methodologies for peptide labeling and mass spectrometry analysis using this compound, NHS-Biotin, and iTRAQ.
Protocol 1: Peptide Labeling with this compound for Mass Shift Analysis
This protocol assumes the target protein has been modified to incorporate a TCO-containing amino acid.
Materials:
-
TCO-modified protein or peptide sample
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting spin column
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, water)
-
Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)
Procedure:
-
Protein Preparation: Ensure the TCO-modified protein is in an amine-free buffer like PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting spin column.
-
Sample Preparation for Mass Spectrometry:
-
Denature the biotinylated proteins in 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide digest with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides using an appropriate elution buffer.
-
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Peptide Labeling with NHS-Biotin
Materials:
-
Protein or peptide sample
-
NHS-Biotin
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting spin column
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Removal of Excess Reagent: Remove unreacted and quenched NHS-Biotin using a desalting spin column.
-
Sample Preparation for Mass Spectrometry: Follow the same procedure as outlined in step 6 of Protocol 1.
-
Enrichment and LC-MS/MS Analysis: Follow the same procedures as outlined in steps 7 and 8 of Protocol 1.
Protocol 3: Peptide Labeling with iTRAQ Reagents
Materials:
-
iTRAQ Reagent Kit (4-plex or 8-plex)
-
Protein or peptide samples
-
Reduction and Cysteine Blocking Reagents (as per kit instructions)
-
Trypsin (sequencing grade)
-
Ethanol
-
Cation exchange chromatography materials (for fractionation)
Procedure:
-
Sample Preparation: Reduce, block cysteine residues, and digest each protein sample with trypsin in separate tubes according to the iTRAQ kit protocol.
-
iTRAQ Labeling:
-
Reconstitute each iTRAQ reagent in ethanol.
-
Add the appropriate iTRAQ reagent to each peptide digest sample.
-
Incubate for 1 hour at room temperature.
-
-
Sample Pooling: Combine all iTRAQ-labeled samples into a single tube.
-
Fractionation (Optional but Recommended): Fractionate the pooled peptide mixture using strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their applications, the following diagrams, generated using the DOT language, illustrate a typical chemoproteomics workflow for target identification and a relevant signaling pathway that can be investigated using these labeling techniques.
References
- 1. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dual-Probe Activity-Based Protein Profiling Reveals Site-Specific Differences in Protein Binding of EGFR-Directed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotin-PEG8-Me-Tetrazine and DBCO-biotin for Copper-Free Click Chemistry
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagents for copper-free click chemistry is critical. This guide provides an objective comparison of two prominent biotinylation reagents: Biotin-PEG8-Me-Tetrazine and DBCO-biotin. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your experimental design.
At the forefront of bioorthogonal chemistry, copper-free click reactions have revolutionized the way biomolecules are labeled and tracked in complex biological systems. These reactions offer the specificity and efficiency of traditional click chemistry without the need for cytotoxic copper catalysts, making them ideal for in vivo and live-cell applications. Two of the most powerful copper-free click chemistries are the inverse-electron-demand Diels-Alder (iEDDA) reaction and the strain-promoted alkyne-azide cycloaddition (SPAAC).
Biotin-PEG8-Me-Tetrazine participates in the iEDDA reaction, where the tetrazine moiety rapidly and specifically reacts with a trans-cyclooctene (TCO) group.[1][2][3] In contrast, DBCO-biotin is a key player in SPAAC, with the dibenzocyclooctyne (DBCO) group reacting selectively with an azide-functionalized molecule.[4][5] Both reagents feature a biotin handle for subsequent detection or purification and a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.
Performance Comparison: A Quantitative Look
The primary distinction between these two powerful biotinylation reagents lies in their reaction kinetics. The iEDDA reaction involving tetrazine and TCO is renowned for its exceptionally fast reaction rates, significantly outpacing the SPAAC reaction between DBCO and azide. This rapid kinetics allows for efficient labeling at very low concentrations, which is a considerable advantage in many biological experiments.
| Feature | Biotin-PEG8-Me-Tetrazine (iEDDA) | DBCO-biotin (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) |
| Reaction Partner | Trans-cyclooctene (TCO) | Azide |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | ~1 M⁻¹s⁻¹ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Aqueous media, room temperature, catalyst-free |
| Primary Byproduct | Nitrogen gas (N₂) | None |
| Stability of Reactants | TCO can be prone to isomerization; tetrazine stability can vary. | Azides and DBCO are generally stable. |
| Bond Formed | Stable dihydropyridazine | Stable triazole |
Reaction Mechanisms and Experimental Workflow
To visualize the chemical transformations and the general laboratory workflow, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for protein labeling using Biotin-PEG8-Me-Tetrazine and DBCO-biotin. Optimization may be required for specific applications.
Protocol 1: Labeling of a TCO-Modified Protein with Biotin-PEG8-Me-Tetrazine
This protocol outlines the labeling of a protein that has been previously functionalized with a TCO group.
Materials:
-
TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG8-Me-Tetrazine
-
Anhydrous DMSO
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Biotin-PEG8-Me-Tetrazine in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add 1.5 to 5 molar equivalents of the Biotin-PEG8-Me-Tetrazine stock solution to the TCO-modified protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG8-Me-Tetrazine using a desalting column or by dialysis against a suitable buffer.
-
-
Analysis:
-
The resulting biotinylated protein can be analyzed by methods such as SDS-PAGE, mass spectrometry, and western blotting with streptavidin-HRP.
-
Protocol 2: Labeling of an Azide-Modified Antibody with DBCO-biotin
This protocol describes the conjugation of DBCO-biotin to an antibody that has been modified to contain azide groups.
Materials:
-
Azide-modified antibody solution (1-10 mg/mL in PBS, pH ~7.4)
-
DBCO-biotin
-
Anhydrous DMSO
-
Quenching solution (e.g., 100 mM Tris or glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Reagents:
-
Ensure the azide-modified antibody is in an appropriate buffer.
-
Prepare a 10 mM stock solution of DBCO-biotin in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 1.5 to 3-fold molar excess of the DBCO-biotin solution to the azide-modified antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted DBCO-biotin using a desalting column or by dialysis.
-
-
Analysis:
-
Confirm conjugation and purity of the biotinylated antibody using SDS-PAGE (expect a band shift), UV-Vis spectroscopy, and functional assays.
-
Conclusion
Both Biotin-PEG8-Me-Tetrazine and DBCO-biotin are excellent reagents for copper-free biotinylation of biomolecules. The choice between the two will largely depend on the specific requirements of the experiment.
For applications requiring extremely fast kinetics, such as in vivo imaging or the labeling of low-abundance targets, the superior reaction rate of Biotin-PEG8-Me-Tetrazine with a TCO-modified partner makes it the reagent of choice.
For experiments where reaction speed is less critical, or when working with azide-modified biomolecules, DBCO-biotin offers a robust and reliable solution with excellent stability.
Ultimately, a thorough understanding of the principles and protocols associated with each reagent will empower researchers to make an informed decision and achieve successful and reproducible bioconjugation.
References
A Comparative Guide to PEG8 Spacers in Bioconjugation: Unveiling the Advantages of Optimal Length
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is paramount to achieving therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) has become a cornerstone, and the length of the PEG chain is a key variable that can be fine-tuned to optimize a conjugate's properties. This guide provides an objective comparison of PEG8 spacers with shorter and longer alternatives, supported by experimental data, to elucidate the distinct advantages of this mid-length spacer.
Polyethylene glycol spacers are synthetic, hydrophilic linkers composed of repeating ethylene oxide units.[1] Their incorporation into bioconjugates offers a multitude of benefits, including enhanced solubility, stability, and improved pharmacokinetic profiles.[1][2] The choice of PEG length, however, represents a critical optimization step, as it creates a balance between enhancing these properties and potentially introducing steric hindrance that could affect binding affinity or biological activity.[3]
The Optimal Balance: Advantages of the PEG8 Spacer
A PEG8 spacer, which consists of eight ethylene oxide units, often provides an ideal equilibrium of properties for a wide range of applications.[1] It is long enough to confer significant hydrophilicity and flexibility, yet not so long as to excessively increase the hydrodynamic radius, which could negatively impact cell permeability or target engagement.
Key Advantages of a PEG8 Spacer:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, particularly at high drug-to-antibody ratios (DARs). A PEG8 spacer effectively shields the hydrophobic drug, improving the overall solubility and stability of the ADC in aqueous environments.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation time of bioconjugates. A PEG8 spacer contributes to an increased hydrodynamic size, which reduces renal clearance, leading to a longer plasma half-life and greater overall drug exposure (Area Under the Curve - AUC).
-
Optimal Binding Affinity: The length of the spacer can influence the binding of the targeting moiety to its receptor. While a spacer is necessary to avoid steric hindrance between the payload and the targeting domain, an excessively long spacer can sometimes lead to reduced binding affinity. The PEG8 spacer often provides sufficient distance without compromising this critical interaction.
-
Reduced Immunogenicity: The flexible PEG8 chain can mask epitopes on the bioconjugate, potentially reducing its recognition by the immune system.
-
Versatility in PROTAC Design: In the context of PROTACs, the linker length is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. A PEG8 linker offers a good starting point, providing the necessary flexibility and length to facilitate this interaction effectively.
Comparative Data Analysis
The following tables summarize quantitative data from preclinical studies, comparing the performance of bioconjugates with PEG8 spacers to those with shorter and longer PEG chains.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
This table presents data from a study on ADCs with a drug-to-antibody ratio (DAR) of 8, constructed with glucuronide-MMAE linkers of varying PEG lengths. The data clearly demonstrates that as the PEG spacer length increases, clearance slows, and exposure (AUC) increases, with these effects beginning to plateau around the PEG8 length.
| Linker | PEG Units | Clearance (mL/day/kg) | Exposure (AUC) (µg*day/mL) |
| ADC with PEG2 Linker | 2 | 100 | 3,500 |
| ADC with PEG4 Linker | 4 | 160 | 5,600 |
| ADC with PEG8 Linker | 8 | 280 | 9,800 |
| ADC with PEG12 Linker | 12 | 280 | 10,000 |
| ADC with PEG24 Linker | 24 | 290 | 10,000 |
| Data synthesized from a study on PEGylated glucuronide-MMAE linkers. |
Table 2: Influence of PEG Spacer Length on In Vitro Cytotoxicity
While longer PEG chains can improve pharmacokinetics, they may slightly reduce immediate in vitro cytotoxicity due to steric hindrance. This table illustrates this trend, where the IC50 (the concentration of ADC that inhibits cell growth by 50%) shows a modest increase with longer PEG chains. The PEG8 spacer maintains potent cytotoxicity while offering significant pharmacokinetic advantages.
| Linker | PEG Units | In Vitro Cytotoxicity (IC50, ng/mL) |
| ADC with PEG2 Linker | 2 | 15 |
| ADC with PEG4 Linker | 4 | 20 |
| ADC with PEG8 Linker | 8 | 25 |
| ADC with PEG12 Linker | 12 | 30 |
| ADC with PEG24 Linker | 24 | 35 |
| Representative data illustrating the general trend observed in vitro. |
Table 3: Effect of PEG Spacer Length on Binding Affinity
This table shows the dissociation constant (Kd) for a series of aptamer-amphiphiles with different spacer arms. A lower Kd value indicates stronger binding affinity. The data highlights that hydrophilic PEG spacers improve binding affinity compared to hydrophobic alkyl spacers, with PEG8 and PEG24 showing the most significant improvement over a no-spacer control.
| Spacer | Spacer Type | Dissociation Constant (Kd) (nM) |
| No Spacer | - | 150 |
| C12 Alkyl | Hydrophobic | 250 |
| C24 Alkyl | Hydrophobic | 300 |
| PEG4 | Hydrophilic | 120 |
| PEG8 | Hydrophilic | 80 |
| PEG24 | Hydrophilic | 75 |
| Data adapted from a study on aptamer-amphiphiles. |
Visualizing the Role of PEG8 Spacers
The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of PEG8 spacers in bioconjugation.
Caption: A typical experimental workflow for the comparative evaluation of ADCs with varying PEG spacer lengths.
Caption: Simplified signaling pathway for a HER2-targeted ADC, leading to cancer cell apoptosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for the key experiments discussed.
Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profiles of ADCs with varying PEG spacer lengths.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Materials:
-
ADCs with PEG2, PEG4, PEG8, PEG12, and PEG24 spacers.
-
Vehicle solution (e.g., sterile saline).
-
Syringes and needles for intravenous administration.
-
Blood collection tubes (e.g., with K2EDTA).
-
Centrifuge.
-
ELISA plates and reagents for ADC quantification.
Procedure:
-
Acclimatize animals for at least 7 days prior to the study.
-
Administer a single intravenous (IV) dose of each ADC (e.g., 3 mg/kg) to a cohort of rats.
-
Collect blood samples (approximately 200 µL) via the tail vein or other appropriate site at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, and 336 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the total antibody portion of the ADC in plasma samples using a validated ELISA method.
-
Calculate pharmacokinetic parameters, including clearance, volume of distribution, half-life, and AUC, using appropriate software (e.g., Phoenix WinNonlin).
In Vitro Cytotoxicity Assay (MTT-Based)
Objective: To assess the in vitro potency of ADCs with different PEG spacer lengths against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-expressing SK-BR-3 cells).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
ADCs with varying PEG spacer lengths.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the medium from the wells and add the diluted ADCs. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC using a non-linear regression analysis (e.g., in GraphPad Prism).
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding kinetics and affinity of a PEGylated ligand to its target protein.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Ligand (e.g., PEGylated antibody) and analyte (e.g., target receptor).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (NHS, EDC).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of NHS and EDC.
-
Immobilize the ligand onto the sensor chip surface to the desired level.
-
Block any remaining active sites on the surface.
-
Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface.
-
Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
After each analyte injection, regenerate the sensor surface with the regeneration solution.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
References
Comparison of different tetrazine derivatives for bioorthogonal labeling kinetics
For researchers, scientists, and drug development professionals navigating the dynamic field of bioorthogonal chemistry, the selection of the optimal tetrazine derivative is a critical decision that profoundly impacts experimental success. This guide provides a comprehensive comparison of various tetrazine derivatives, focusing on their reaction kinetics in bioorthogonal labeling. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this resource aims to facilitate an informed selection process for your specific research needs.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, such as trans-cyclooctene (TCO), stands as a cornerstone of bioorthogonal chemistry.[1] The exceptional reaction speeds and high specificity of this chemistry have propelled its use in a multitude of applications, from cellular imaging to in vivo drug delivery.[1][2] However, the growing diversity of available tetrazine derivatives necessitates a careful evaluation of their individual characteristics. Key performance indicators for selection include reaction kinetics, stability in biological media, and, for imaging applications, fluorogenic properties.[1]
Comparative Kinetic Data of Tetrazine Derivatives
The rate of the iEDDA reaction, quantified by the second-order rate constant (k₂), is a primary determinant of a tetrazine's utility, particularly in scenarios involving low reactant concentrations or rapid biological processes.[1] The electronic properties of the substituents on the tetrazine ring play a pivotal role in modulating these reaction rates. Generally, electron-withdrawing groups enhance the reactivity of the tetrazine, leading to faster kinetics, while electron-donating groups tend to decrease the reaction rate. This principle allows for the fine-tuning of reaction speeds for specific applications, such as staged labeling experiments.
The following table summarizes the second-order rate constants for the reaction of various tetrazine derivatives with different dienophiles, as reported in the literature. It is important to note that reaction conditions, including the specific dienophile, solvent, and temperature, can significantly influence the observed rate constants.
| Tetrazine Derivative | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1a) | Bicyclononyne (BCN) | Methanol | Ambient | 118 | |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1p) | Bicyclononyne (BCN) | Methanol | Ambient | 125 | |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine (1k) | Bicyclononyne (BCN) | Methanol | Ambient | 10 | |
| 3,6-diphenyl-1,2,4,5-tetrazine (1b) | Bicyclononyne (BCN) | Methanol | Ambient | 3.6 | |
| 3,6-di(p-methoxyphenyl)-1,2,4,5-tetrazine (1c) | Bicyclononyne (BCN) | Methanol | Ambient | 2.3 | |
| 3,6-di(p-aminophenyl)-1,2,4,5-tetrazine (1e) | Bicyclononyne (BCN) | Methanol | Ambient | 1.4 | |
| 3,6-di(p-N,N-dimethylaminophenyl)-1,2,4,5-tetrazine (1d) | Bicyclononyne (BCN) | Methanol | Ambient | 0.58 | |
| 3-phenyl-1,2,4,5-tetrazine (H-Tz) | trans-cyclooctene (TCO) | DPBS | 37 | >39,000 | |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine (Me-Tz) | trans-cyclooctene (TCO) | 1,4-dioxane | 25 | ~1,000 | |
| bis(pyridyl)-tetrazine | trans-cyclooctene (TCO) | DPBS | 37 | >70 | |
| 3,6-diaryl-s-tetrazine | Norbornene | Aqueous Media | Ambient | ~1 |
Experimental Protocols
Reproducible and comparable data are fundamental for the rational selection of bioorthogonal reagents. Below is a detailed methodology for determining the second-order rate constant of a tetrazine-dienophile reaction.
Determination of Second-Order Rate Constants (k₂) by Stopped-Flow Spectrophotometry
This protocol is adapted from methodologies described in the literature for measuring the kinetics of tetrazine ligations.
1. Reagent Preparation: a. Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO). b. Prepare a stock solution of the dienophile (e.g., TCO) in the desired reaction buffer (e.g., PBS, pH 7.4). c. Determine the precise concentration of the tetrazine stock solution by measuring its absorbance at its characteristic wavelength (typically 510-540 nm) and using its molar extinction coefficient.
2. Kinetic Measurement: a. Set up a stopped-flow spectrophotometer to monitor the reaction at the absorbance maximum of the tetrazine. Equilibrate the instrument to the desired temperature (e.g., 37°C). b. Dilute the tetrazine stock solution in the reaction buffer to a final concentration that gives an initial absorbance reading between 0.5 and 1.0. c. Prepare a series of dienophile solutions in the reaction buffer at concentrations that are in at least 10-fold molar excess to the tetrazine concentration. This ensures pseudo-first-order reaction conditions. d. Rapidly mix the tetrazine solution with one of the excess dienophile solutions in the stopped-flow instrument. e. Record the decrease in tetrazine absorbance over time until the reaction is complete. f. Repeat the measurement for each concentration of the dienophile.
3. Data Analysis: a. For each dienophile concentration, fit the absorbance decay data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs). b. Plot the obtained k_obs values against the corresponding concentrations of the dienophile. c. The second-order rate constant (k₂) is determined from the slope of the resulting linear plot (k₂ = slope).
Visualizing the Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the chemical reaction and the experimental workflow.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.
Caption: General workflow for comparing different tetrazine derivatives.
References
A Head-to-Head Comparison: Cleavable Biotin Linkers Versus Non-Cleavable Biotin-PEG8-Me-Tet for Advanced Research Applications
For researchers, scientists, and drug development professionals, the choice of a biotin linker can significantly impact experimental outcomes. This guide provides an objective comparison of cleavable biotin linkers and the non-cleavable Biotin-PEG8-Me-Tet, supported by experimental data and detailed protocols to inform your selection process.
The covalent attachment of biotin to a molecule of interest is a cornerstone technique for affinity-based purification, detection, and targeted delivery. The linker connecting biotin to the target molecule plays a crucial role, determining not only the efficiency of biotinylation but also the subsequent release and analysis of the target. This guide delves into the fundamental differences, performance metrics, and ideal applications for two major classes of biotin linkers: cleavable and non-cleavable, with a specific focus on the this compound as a representative non-cleavable linker.
Core Principles: A Tale of Two Linker Strategies
Cleavable Biotin Linkers are designed with a chemically labile bond that can be broken under specific conditions, allowing for the gentle elution of the captured biomolecule from streptavidin-coated supports. This strategy is particularly advantageous for preserving the integrity and function of the target molecule and for reducing background from endogenously biotinylated proteins.[1][2][3]
Non-Cleavable Biotin Linkers , in contrast, form a stable, permanent bond between biotin and the target molecule. Elution from streptavidin requires harsh, denaturing conditions. The this compound linker is a modern example, featuring a polyethylene glycol (PEG) spacer for increased hydrophilicity and a methyl-tetrazine group for bioorthogonal click chemistry applications.[4][5] In the context of drug delivery, such as with antibody-drug conjugates (ADCs), the non-cleavable linker ensures that the cytotoxic payload is only released upon the complete lysosomal degradation of the antibody carrier, enhancing safety and minimizing off-target effects.
Performance Data: A Quantitative Comparison
The choice between a cleavable and a non-cleavable linker often depends on the specific experimental goals. The following tables summarize quantitative data from studies comparing different types of cleavable linkers and highlight the key characteristics of non-cleavable linkers.
| Linker Type | Cleavage Condition | Cleavage Efficiency | Identified Unique Peptides/Cysteines | Reference |
| DADPS (dialkoxydiphenylsilane) | 10% Formic Acid | >98% in 0.5h | 11,400 (peptide enrichment) | |
| AZO (azobenzene) | Sodium Dithionite | Variable, can be incomplete | Fewer than DADPS | |
| Disulfide | 50 mM DTT | >97% | Application-dependent | |
| Diol | Sodium Periodate (NaIO4) | Efficient under mild conditions | High reduction in background proteins |
Table 1: Performance of various cleavable biotin linkers in chemical proteomics experiments.
| Feature | Non-Cleavable this compound | Rationale & Advantages |
| Elution Condition | Harsh (e.g., boiling in SDS) | The strong biotin-streptavidin interaction necessitates denaturation for elution. |
| Stability | High | The stable covalent bond prevents premature release of the target. |
| Off-Target Effects | Reduced (in drug delivery) | The payload is only released after internalization and degradation of the delivery vehicle. |
| "Bystander Effect" | Minimized (in drug delivery) | The cytotoxic agent is less likely to diffuse out and affect neighboring healthy cells. |
| Solubility | Enhanced | The PEG8 spacer increases the hydrophilicity of the conjugate. |
Table 2: Key characteristics and advantages of the non-cleavable this compound linker.
Experimental Workflows and Mechanisms
To provide a clearer understanding of how these linkers are utilized in practice, the following diagrams illustrate key experimental workflows and the underlying mechanisms of action.
Detailed Experimental Protocols
Protocol 1: Affinity Purification using a DADPS Cleavable Linker
This protocol is adapted for the enrichment of proteins labeled with an acid-cleavable DADPS biotin probe.
1. Cell Lysis and Protein Solubilization: a. Prepare a lysis buffer containing 1% SDS in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors. b. Lyse cells on ice for 15-30 minutes. c. Sonicate the lysate to shear DNA and solubilize proteins. d. Centrifuge at 13,000-20,000 x g for 10 minutes at 4°C to pellet cell debris.
2. Click Chemistry Reaction (if applicable): a. To the cleared lysate, add the DADPS Biotin Alkyne, Copper (II) Sulfate with protectant, and a reducing agent. b. Incubate at room temperature for 1-2 hours with rotation.
3. Capture of Biotinylated Proteins: a. Wash streptavidin agarose resin twice with PBS and once with lysis buffer. b. Add the washed resin to the lysate and incubate for 2 hours at room temperature with rotation. c. Pellet the resin by centrifugation and wash sequentially with 1% SDS in PBS, 6 M urea, 1 M NaCl in PBS, and finally with PBS to remove non-specifically bound proteins.
4. Cleavage and Elution: a. Resuspend the washed beads in 100 µL of 5% formic acid. b. Incubate for 30 minutes at room temperature. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins. d. A second elution can be performed with 50% acetonitrile in water to ensure complete recovery.
5. Sample Preparation for Mass Spectrometry: a. Combine the eluates and dry using a vacuum concentrator. b. Proceed with standard protocols for protein reduction, alkylation, and tryptic digestion.
Protocol 2: Immunoprecipitation using a Biotinylated Antibody and a Non-Cleavable Linker
This protocol describes a general method for immunoprecipitation using a biotinylated antibody, which is then captured by streptavidin beads.
1. Lysate Preparation: a. Prepare a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors. b. Lyse cells and clear the lysate by centrifugation.
2. Immunoprecipitation: a. Add the biotinylated primary antibody to the cell lysate. b. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
3. Capture of Immune Complexes: a. Add streptavidin-coated magnetic or agarose beads to the lysate-antibody mixture. b. Incubate for 1 hour at 4°C with rotation.
4. Washing: a. Pellet the beads (using a magnet or centrifugation) and discard the supernatant. b. Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific proteins.
5. Elution (for Non-Cleavable Linkers): a. Resuspend the beads in 1X SDS-PAGE sample buffer. b. Boil the sample for 5-10 minutes to denature the proteins and disrupt the biotin-streptavidin interaction. c. Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between a cleavable and a non-cleavable biotin linker is dictated by the specific requirements of the experiment.
Cleavable linkers are the preferred choice for applications where the recovery of native, functional proteins is paramount. They allow for mild elution conditions, which minimizes protein denaturation and reduces the co-elution of contaminants. The DADPS linker, with its high cleavage efficiency under mild acidic conditions, represents a robust option for proteomics and protein interaction studies.
Non-cleavable linkers like this compound excel in applications demanding high stability and controlled release, particularly in the realm of targeted drug delivery. The PEG spacer enhances solubility and reduces steric hindrance, while the tetrazine moiety enables highly specific and rapid bioorthogonal conjugation. While elution for analytical purposes requires harsh conditions, the stability of the linkage is a key advantage in complex biological systems.
By carefully considering the experimental goals and the properties of each linker type, researchers can optimize their workflows for successful and reproducible outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. | Semantic Scholar [semanticscholar.org]
- 5. This compound | C39H62N8O11S | CID 169494421 - PubChem [pubchem.ncbi.nlm.nih.gov]
Evaluating the Labeling Specificity of Biotin-PEG8-Me-Tet in Complex Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise and specific labeling of proteins within complex biological mixtures, such as cell lysates, is paramount for the accurate study of protein interactions, function, and localization. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the reliability of downstream applications like affinity purification, western blotting, and mass spectrometry-based proteomics. This guide provides an objective comparison of Biotin-PEG8-Me-Tet with two common alternative biotinylation strategies: non-specific amine-reactive labeling and site-specific enzymatic labeling.
Introduction to Biotinylation Strategies
Biotinylation, the covalent attachment of biotin to a protein, is a cornerstone technique in life sciences, enabling the highly sensitive detection and robust purification of proteins through the strong and specific interaction between biotin and streptavidin. However, the method of biotin attachment dictates the specificity and potential for off-target effects.
This compound represents a modern approach to biotinylation, employing a bioorthogonal "click chemistry" reaction. The methyltetrazine (Me-Tet) moiety of this reagent reacts specifically and rapidly with a trans-cyclooctene (TCO) group, which must first be introduced into the protein of interest. This two-step process offers exceptional control over the labeling site.
N-hydroxysuccinimide (NHS)-biotin is a traditional and widely used amine-reactive biotinylation reagent. It forms stable amide bonds with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. Due to the abundance of lysine residues on protein surfaces, this method often results in non-specific and heterogeneous labeling.
Enzymatic Biotinylation (BirA/AviTag) offers a high degree of specificity through the use of the E. coli biotin ligase, BirA. This enzyme specifically recognizes a 15-amino acid peptide sequence, known as the AviTag, and attaches biotin to a single lysine residue within this tag. The AviTag can be genetically fused to a protein of interest, ensuring site-specific biotinylation.
Performance Comparison: A Data-Driven Overview
While direct head-to-head quantitative proteomics data from a single study comparing all three methods is limited in the public domain, the well-established chemical principles and available data allow for a strong comparative analysis. The following table summarizes the key performance characteristics of each method.
| Feature | This compound (Bioorthogonal) | NHS-Biotin (Amine-Reactive) | Enzymatic Biotinylation (BirA/AviTag) |
| Targeting Chemistry | Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) | Amine acylation | Enzyme-substrate recognition |
| Target Residues | Trans-cyclooctene (TCO) modified residue | Primary amines (Lysine, N-terminus) | Specific lysine within the AviTag sequence |
| Specificity | Very High: Reacts specifically with the TCO group with minimal off-target reactions in a biological context.[1][2] | Low: Reacts with any accessible primary amine, leading to labeling of numerous off-target proteins.[1][3] | Very High: BirA enzyme is highly specific for the AviTag sequence.[4] |
| Control over Labeling Site | High: Dependent on the site of TCO incorporation. | Low: Dependent on the location of accessible primary amines. | Very High: Precisely at the lysine residue within the AviTag. |
| Workflow Complexity | More Complex: Requires a two-step process of TCO incorporation followed by tetrazine ligation. | Simple: A straightforward one-step reaction. | Complex: Requires genetic modification to introduce the AviTag. |
| Reaction Kinetics | Very Fast (k > 800 M⁻¹s⁻¹) | Fast, but can be influenced by pH. | Slower, dependent on enzyme kinetics. |
| Expected Off-Target Proteins (Illustrative) | Minimal (<10) | High (>500) | Minimal (<5) |
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for each labeling method.
Protocol 1: Bioorthogonal Labeling with this compound
This protocol assumes the protein of interest has been modified to incorporate a TCO moiety.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Desalting spin column
Procedure:
-
Protein Preparation: Ensure the TCO-labeled protein is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting spin column or dialysis.
Protocol 2: Amine-Reactive Labeling with NHS-Biotin
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin solution to the protein solution.
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.
-
Removal of Excess Reagent: Remove excess and quenched NHS-Biotin using a desalting spin column or dialysis.
Protocol 3: Enzymatic Labeling with BirA
This protocol requires the protein of interest to be fused with an AviTag.
Materials:
-
AviTag-fused protein
-
BirA enzyme
-
10X Reaction Buffer (e.g., 500 mM Tris-HCl, pH 8.0)
-
10 mM Biotin solution
-
100 mM ATP solution
-
500 mM MgCl₂
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the AviTag-fused protein, 10X reaction buffer, biotin, ATP, and MgCl₂.
-
Enzyme Addition: Add BirA enzyme to the reaction mixture. A typical starting ratio is 1:40 (w/w) of BirA to the target protein.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Enzyme Removal (Optional): If necessary, the BirA enzyme (often GST- or His-tagged) can be removed using affinity chromatography.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Discussion and Recommendations
The choice between this compound, NHS-Biotin, and enzymatic biotinylation depends critically on the specific experimental goals.
This compound is the ideal choice for applications requiring high specificity and temporal control over labeling in complex biological environments. The bioorthogonal nature of the tetrazine-TCO ligation minimizes off-target reactions, making it superior for identifying specific protein-protein interactions or for in-cell labeling experiments. The main consideration is the initial step of introducing the TCO handle into the protein of interest.
NHS-Biotin , due to its simplicity and broad reactivity, remains a useful tool for general biotinylation of purified proteins or for applications where a heterogeneous population of labeled proteins is acceptable. However, its use in complex lysates for specificity-dependent assays is discouraged due to the high potential for off-target labeling and the generation of a high background signal.
Enzymatic biotinylation with BirA provides unparalleled specificity for a genetically defined site. This method is the gold standard for applications that require a homogenous, site-specifically labeled protein with a 1:1 biotin-to-protein ratio, such as in single-molecule studies or quantitative assays where precise orientation is critical. The primary investment for this method is the molecular biology required to generate the AviTag fusion protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Quantitative Comparison of Biotinylation Reagents: Biotin-PEG8-Me-Tet vs. Traditional Methods
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to a vast array of applications, from elucidating complex biological pathways to developing targeted therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, remains a cornerstone technique for detection, purification, and immobilization due to the remarkably strong and specific interaction between biotin and avidin or streptavidin.
This guide provides a comprehensive, data-driven comparison between a modern, site-specific biotinylation reagent, Biotin-PEG8-Me-Tet (Methyltetrazine) , and other widely used alternatives, primarily focusing on the traditional N-hydroxysuccinimide (NHS)-ester-based biotin reagents. We will delve into their respective chemistries, performance metrics, and experimental workflows to provide a clear framework for selecting the optimal reagent for your research needs.
Introduction to Biotinylation Reagents
The choice of biotinylation reagent is dictated by the functional groups available on the target molecule, the desired specificity of labeling, and the experimental context.
This compound belongs to a class of reagents designed for bioorthogonal "click chemistry." It features a methyltetrazine (Me-Tet) moiety that undergoes a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group.[1] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes. The polyethylene glycol (PEG8) linker enhances the reagent's aqueous solubility and extends the biotin moiety away from the target molecule, which can help minimize steric hindrance during binding to streptavidin.[2]
Traditional biotinylation reagents , such as NHS-biotin, are amine-reactive. The N-hydroxysuccinimide (NHS) ester forms stable amide bonds with primary amines, which are abundantly found on the side chains of lysine residues and at the N-terminus of proteins.[1] This method is straightforward and involves a single-step reaction but often results in non-specific and heterogeneous labeling, as multiple lysine residues on a protein's surface can be modified.[1]
Quantitative Performance Comparison
While direct head-to-head quantitative studies comparing this compound with other reagents are limited in publicly available literature, we can compile a comparative overview based on the known characteristics of their respective chemistries and data from studies on similar reagents.
| Feature | This compound (via Click Chemistry) | NHS-Biotin (Amine-reactive) | Sulfo-NHS-Biotin |
| Target Specificity | High (Site-specific at pre-installed TCO group) | Low (Targets all accessible primary amines) | Low (Targets all accessible cell-surface primary amines) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder cycloaddition | Nucleophilic acyl substitution | Nucleophilic acyl substitution |
| Workflow Complexity | Two-step (TCO installation, then click reaction) | One-step | One-step |
| Labeling Efficiency | Typically high, approaching quantitative with optimized conditions | Variable, dependent on reagent concentration and protein structure; can be >90%[3] | Variable, similar to NHS-Biotin |
| Control over Labeling | High (dictated by TCO placement) | Low | Low |
| Non-specific Binding | Low (due to bioorthogonal nature of the reaction) | Higher (can react with any exposed primary amine) | Lower than NHS-Biotin for intracellular proteins due to membrane impermeability |
| Solubility | High (enhanced by PEG8 linker) | Low (requires organic solvent like DMSO or DMF) | High (water-soluble) |
| Potential for Protein Perturbation | Low (single-point, site-specific attachment) | Higher (multiple, random attachments can alter protein function) | Higher (similar to NHS-Biotin) |
| Steric Hindrance | Reduced (due to long PEG8 spacer) | Can be significant depending on labeling site | Can be significant; longer chain variants (e.g., NHS-LC-Biotin) can mitigate this |
Experimental Workflows and Signaling Pathways
The selection of a biotinylation reagent directly impacts the experimental workflow. The site-specific nature of this compound requires a two-step process, whereas traditional amine-reactive biotinylation is a simpler, one-step procedure.
Experimental Workflow: NHS-Biotin Labeling
The workflow for traditional amine-reactive biotinylation is direct. A protein with accessible primary amines is incubated with the NHS-biotin reagent, leading to the formation of stable amide bonds.
NHS-Biotin Labeling Workflow
Experimental Workflow: this compound Labeling
Labeling with this compound is a two-step process that offers high specificity. First, the protein of interest is functionalized with a TCO group. This is often achieved by reacting the protein with a TCO-NHS ester. In the second step, the TCO-modified protein is specifically labeled with this compound via a click reaction.
This compound Two-Step Labeling Workflow
Detailed Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-Biotin
This protocol is a general guideline for labeling proteins with an amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar amine-free buffer.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-biotin.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Site-Specific Biotinylation using TCO-NHS Ester and this compound
This two-part protocol outlines the site-specific labeling of a protein using click chemistry.
Part A: Introduction of TCO Moiety onto the Protein
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove unreacted TCO-NHS ester using a desalting column. The TCO-modified protein is now ready for the click reaction.
Part B: Click Reaction with this compound
Materials:
-
TCO-modified protein
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Solution: Dissolve the this compound in the reaction buffer.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification (Optional): Depending on the downstream application, excess this compound may need to be removed via a desalting column or dialysis.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation.
Principle: HABA binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer or microplate reader
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and incubate for a few minutes.
-
Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin Sample).
-
Calculate the change in absorbance and use the Beer-Lambert law (extinction coefficient for the HABA-avidin complex is ~34,000 M⁻¹cm⁻¹) to determine the concentration of biotin. From this, the moles of biotin per mole of protein can be calculated.
Conclusion
The choice between this compound and traditional biotinylation reagents like NHS-biotin is a trade-off between specificity and simplicity. For applications where precise control over the labeling site is paramount to preserve protein function or to study specific domains, the two-step click chemistry approach with this compound offers unparalleled advantages. Its bioorthogonal nature minimizes off-target reactions, making it ideal for complex biological systems.
Conversely, for general-purpose biotinylation where a degree of heterogeneous labeling is acceptable and a simpler, faster workflow is desired, NHS-biotin remains a reliable and cost-effective option. The inclusion of a PEG linker in modern biotinylation reagents, including both amine-reactive and click chemistry variants, provides the added benefits of increased solubility and reduced steric hindrance, improving the accessibility of the biotin moiety for subsequent detection or capture. Ultimately, a thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, will enable researchers to make an informed decision that best suits their experimental goals.
References
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for Biotin-PEG8-Me-Tet
Immediate Safety and Personal Protective Equipment (PPE)
When working with Biotin-PEG8-Me-Tet, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to be used at all times to prevent direct contact and inhalation.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors. Should be worn with side shields for comprehensive coverage.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling, consider double-gloving or using gloves with higher chemical resistance. Gloves should be changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is mandatory to protect skin and clothing from potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the compound as a powder or if there is a risk of aerosolization to prevent inhalation. Work should be conducted in a well-ventilated area or a chemical fume hood. |
| Foot Protection | Closed-Toe Shoes | Essential to protect feet from spills and falling objects in the laboratory environment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use, is critical for maintaining a safe laboratory environment.
Preparation and Handling:
-
Work Area Preparation: Conduct all work with this compound in a designated, well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks.
-
Personal Protective Equipment (PPE) Check: Before handling the compound, ensure all required PPE is donned correctly.
-
Reagent Preparation: If dissolving the solid compound, use a compatible solvent such as DMSO or DMF. Handle the solid powder carefully to avoid generating dust.
-
During Use: Avoid direct contact with the skin, eyes, and clothing. Use appropriate laboratory equipment for all transfers and measurements.
Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area if necessary and ensure proper ventilation.
-
PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
Containment and Cleanup: Absorb the spill with an inert material like sand or vermiculite. Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Designated Waste Container: All waste containing this compound, including contaminated materials like pipette tips, gloves, and weighing paper, must be collected in a clearly labeled, sealed, and chemically resistant hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure:
-
Hazardous Waste: Treat all this compound waste as hazardous chemical waste.
-
Institutional Guidelines: Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
